molecular formula C8H7ClN2 B13653447 3-Chloro-5-methyl-1H-indazole

3-Chloro-5-methyl-1H-indazole

Katalognummer: B13653447
Molekulargewicht: 166.61 g/mol
InChI-Schlüssel: DVTKFHDZGBPPRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Chloro-5-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H7ClN2

Molekulargewicht

166.61 g/mol

IUPAC-Name

3-chloro-5-methyl-2H-indazole

InChI

InChI=1S/C8H7ClN2/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11)

InChI-Schlüssel

DVTKFHDZGBPPRP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(NN=C2C=C1)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

3-Chloro-5-methyl-1H-indazole CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3-Chloro-5-methyl-1H-indazole in Medicinal Chemistry

Executive Summary 3-Chloro-5-methyl-1H-indazole is a privileged heterocyclic scaffold in modern drug discovery, particularly within the field of kinase inhibition and GPCR modulation.[1][2] As a halogenated derivative of the indazole core, it serves as a critical intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of complex bioactive molecules. This guide details its physicochemical profile, validated synthetic routes, and strategic applications in pharmaceutical development.[3]

Identity & Physicochemical Profile

While the parent compound 3-chloro-1H-indazole is widely cataloged, the 5-methyl derivative is often generated in situ or custom-synthesized as a specific building block.[1][2]

PropertyData / Description
Chemical Name 3-Chloro-5-methyl-1H-indazole
CAS Number Not Widely Listed (Custom synthesis target).Parent: 3-Chloro-1H-indazole (CAS 29110-74-5)Precursor:[1][2][4] 5-Methyl-1H-indazole (CAS 614-08-4)
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Physical State Solid (Crystalline powder)
Predicted Melting Point 145–155 °C (Based on 3-chloroindazole MP: 149°C)
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; sparingly soluble in water.[1][2]
pKa (Predicted) ~13.8 (NH acidity), ~1.5 (N2 basicity)
Appearance Off-white to light green/yellow powder

Synthetic Routes & Process Chemistry

The most robust method for accessing 3-chloro-5-methyl-1H-indazole is the direct electrophilic chlorination of 5-methyl-1H-indazole.[1][2] This approach avoids the use of unstable diazonium intermediates often required in ring-closure methods.[2]

Protocol A: Oxidative Chlorination (Green Chemistry)

Rationale: Uses Sodium Hypochlorite (NaOCl) as a cost-effective, environmentally benign chlorinating agent.

Reagents:

  • 5-Methyl-1H-indazole (1.0 eq)[1][2]

  • Sodium Hypochlorite (NaOCl, 10-13% aq.[2] solution, 4.0 eq)

  • Sodium Hydroxide (NaOH, 10.0 eq)

  • Methanol (MeOH)[5]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-methyl-1H-indazole (e.g., 10 mmol) in MeOH (50 mL) in a round-bottom flask.

  • Basification: Add NaOH pellets (100 mmol) and stir until fully dissolved.

  • Chlorination: Cool the solution to 0°C. Add NaOCl solution dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2]

  • Workup: Acidify the mixture carefully with 1M HCl to pH ~6–7. A precipitate should form.

  • Isolation: Filter the solid, wash with cold water (3x), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (0-5% MeOH in DCM) if necessary.

Protocol B: N-Chlorosuccinimide (NCS) Method

Rationale: Standard laboratory method for high regioselectivity at the C-3 position.[1][2]

  • Dissolve 5-methyl-1H-indazole in Acetonitrile (ACN) or DMF.[1][2]

  • Add NCS (1.1 eq) portion-wise at RT.

  • Reflux at 60–80°C for 4 hours.

  • Concentrate solvent and extract with EtOAc/Water.

SynthesisWorkflow cluster_conditions Reaction Conditions Start 5-Methyl-1H-indazole (CAS 614-08-4) Reagent NaOCl / NaOH (Oxidative Chlorination) Start->Reagent Dissolution (MeOH) Intermediate Chloronium Intermediate Reagent->Intermediate Electrophilic Attack at C3 Product 3-Chloro-5-methyl-1H-indazole Intermediate->Product Elimination & Workup Cond1 Temp: 0°C -> RT Cond2 Time: 12-16h

Figure 1: Synthetic pathway via oxidative chlorination using sodium hypochlorite.

Structural Biology & Pharmacophore Utility

The 3-chloro-5-methyl-1H-indazole scaffold is a bioisostere of the indole core but offers distinct hydrogen bonding capabilities due to the N1-H / N2 motif.[1][2]

Key Structural Features:
  • C-3 Chlorine: Acts as a lipophilic "handle" that fills hydrophobic pockets in kinase active sites (e.g., the gatekeeper region). It is also a versatile leaving group for Suzuki-Miyaura coupling to attach aryl groups.[1][2]

  • N-1 Hydrogen: A hydrogen bond donor (HBD) critical for binding to the hinge region of kinases (e.g., VEGFR, PDGFR).

  • C-5 Methyl: Provides a vector for extending into the solvent-exposed region or optimizing metabolic stability (blocking metabolic oxidation at C5).[1][2]

Derivatization Potential

The scaffold allows for orthogonal functionalization:

  • N-1 Position: Alkylation/Arylation (e.g., using alkyl halides or Chan-Lam coupling).[1][2]

  • C-3 Position: Suzuki/Stille coupling (replacing Cl) or SNAr reactions if the ring is activated.[2]

Derivatization Core 3-Chloro-5-methyl-1H-indazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Target: C-3 Cl Alkylation N-Alkylation (R-X, Base) Core->Alkylation Target: N-1 H Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Target: C-3 Cl Prod_Suzuki 3-Aryl-5-methyl-1H-indazole (Kinase Inhibitors) Suzuki->Prod_Suzuki Prod_Alk 1-Alkyl-3-chloro-5-methylindazole (Solubility/PK Optimization) Alkylation->Prod_Alk Prod_Buch 3-Amino-5-methyl-1H-indazole (Hinge Binders) Buchwald->Prod_Buch

Figure 2: Functionalization map showing key medicinal chemistry transformations.[1][2]

Analytical Characterization

To validate the synthesis of 3-chloro-5-methyl-1H-indazole, the following spectral signatures should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0–13.5 ppm (s, 1H): Broad singlet for N-H (exchangeable with D₂O).

    • δ 7.4–7.5 ppm (d, 1H): H-7 (Ortho to N).

    • δ 7.2–7.3 ppm (s, 1H): H-4 (Singlet-like due to weak meta coupling).[1][2]

    • δ 7.1–7.2 ppm (dd, 1H): H-6 (Coupled to H-7 and H-4).[1][2]

    • δ 2.4–2.5 ppm (s, 3H): Methyl group at C-5.

    • Note: The absence of a proton signal at C-3 (typically ~8.0 ppm in the parent indazole) confirms chlorination.[2]

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: 167.0 / 169.0 (Characteristic 3:1 Chlorine isotope pattern).

Safety & Handling (SDS Summary)

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

References

  • Direct Chlorination Protocol: ChemicalBook. "Indazole - Synthesis and Reactions as a Chemical Reagent." Link

  • Parent Compound Data: PubChem. "3-Chloro-1H-indazole (CID 95894)."[1][2] National Library of Medicine. Link

  • Medicinal Chemistry Applications: RSC Advances. "Ultrasound-assisted bromination of indazoles at the C3 position." (Analogous methodology). Link

  • Commercial Availability Context: BLD Pharm. "3-Chloro-5-methyl-1H-indazole Product Page."[1][2] Link

  • Kinase Inhibitor Scaffolds: MDPI. "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Link

Sources

Chemical Structure Analysis of 3-Chloro-5-methyl-1H-indazole: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the structural characterization of heterocyclic scaffolds not merely as a routine analytical task, but as a foundational step in rational drug design. 3-Chloro-5-methyl-1H-indazole is a highly privileged, low-molecular-weight building block utilized extensively in modern medicinal chemistry. Its unique physicochemical properties make it an ideal precursor for synthesizing advanced therapeutics, including covalent KRAS G12C inhibitors[1] and anti-tubercular agents targeting lipoamide dehydrogenase[2].

This whitepaper deconstructs the structural rationale behind this specific indazole derivative and provides deeply mechanistic, self-validating analytical protocols for its characterization using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Structural Rationale & Pharmacophore Potential

Medicinal chemists do not select substitution patterns at random; every functional group serves a distinct biophysical purpose. The architecture of 3-chloro-5-methyl-1H-indazole is engineered for optimal target engagement:

  • The 1H-Indazole Core: Serving as a bioisostere for indole or benzimidazole, the indazole core provides a rigid, planar aromatic system. The N1-H acts as a potent hydrogen bond donor, while the N2 lone pair acts as a hydrogen bond acceptor, a duality frequently exploited in kinase hinge-binding motifs.

  • C3-Chlorination: The electrophilic halogenation of the indazole C3 position (typically achieved using N-chlorosuccinimide in acetonitrile at 65°C[3]) serves a dual purpose. First, it blocks a known metabolic hotspot, preventing rapid oxidative clearance. Second, the electron-withdrawing chlorine atom lowers the pKa of the adjacent N1-H, strengthening its hydrogen-bonding capacity while simultaneously increasing the overall lipophilicity (LogP) of the scaffold.

  • C5-Methylation: The addition of a methyl group at the C5 position introduces a precise vector for hydrophobic interactions. In the context of mutant KRAS inhibition, this steric bulk is critical for orienting the scaffold into the cryptic allosteric switch-II pocket[1].

Pathway EGFR EGFR Activation KRAS KRAS (G12C) Mutant Active (GTP-bound) EGFR->KRAS Signal Transduction BRAF BRAF Kinase KRAS->BRAF Phosphorylation Indazole Indazole-derived Covalent Inhibitor Indazole->KRAS Allosteric Blockade MEK MEK1/2 BRAF->MEK ERK ERK1/2 Transcription MEK->ERK

Fig 1. KRAS G12C signaling pathway modulated by indazole inhibitors.

Analytical Methodologies: The Causality of Technique

To validate the structure of 3-chloro-5-methyl-1H-indazole, we must employ orthogonal analytical techniques. Understanding why we select specific parameters is critical for ensuring data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Solvent Selection: When analyzing indazoles, the choice of deuterated solvent is paramount. In non-polar solvents (like CDCl₃), the tautomeric N-H proton undergoes intermediate exchange rates and forms intermolecular hydrogen-bonded dimers. This results in severe line broadening, often rendering the N-H signal invisible. By strictly utilizing DMSO-d₆ , the solvent acts as a strong hydrogen bond acceptor. This locks the N-H proton into a single, strongly solvated state, shifting it far downfield (δ 13.0–13.6 ppm) and yielding a sharp, diagnostic singlet[3].

Liquid Chromatography-Mass Spectrometry (LC-MS)

The Causality of Ionization Mode: Positive Electrospray Ionization (ESI+) is the mandatory mode for this scaffold. The pyridine-like nitrogen (N2) in the indazole core possesses a lone pair orthogonal to the aromatic pi-system, making it highly basic. It readily accepts a proton from acidic mobile phase additives (e.g., formic acid) to form a stable [M+H]⁺ ion. Furthermore, the C3-chlorine provides a built-in isotopic signature: the natural abundance of ³⁵Cl and ³⁷Cl guarantees that the M and M+2 peaks will appear in a strict 3:1 ratio[3].

Quantitative Data Presentation

The following tables summarize the expected analytical data for 3-chloro-5-methyl-1H-indazole, serving as a reference standard for structural confirmation.

Table 1: Predicted ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J)IntegrationStructural Implication
N-H (N1) 13.00 - 13.50Singlet (br)-1HConfirms intact pyrazole ring; locked by DMSO.
C4-H 7.50 - 7.60Singlet-1HIsolated proton between C3-Cl and C5-CH₃.
C7-H 7.40 - 7.50Doublet~8.5 Hz1HOrtho-coupled to C6-H.
C6-H 7.20 - 7.30Doublet of Doublets~8.5, 1.5 Hz1HOrtho to C7-H, fine meta-coupling to C4-H.
C5-CH₃ 2.40 - 2.60Singlet-3HConfirms successful C5-methylation.

Table 2: High-Resolution LC-MS Parameters & Expected Ions

ParameterSpecification / Rationale
Ionization Mode ESI Positive (ESI+) - Targets the basic N2 atom.
Mobile Phase A H₂O + 0.1% Formic Acid (Provides proton source for ionization).
Mobile Phase B Acetonitrile + 0.1% Formic Acid (Facilitates droplet desolvation).
Expected [M+H]⁺ m/z 167.04 (100% abundance), 169.03 (32% abundance).
Diagnostic Fragment m/z 132.0 (Loss of Cl radical, confirming halogen presence).

Self-Validating Experimental Protocols

To ensure reproducibility and trust in the analytical output, the following step-by-step workflows are designed as self-validating systems. If a step fails, the protocol inherently flags the error.

Protocol A: High-Fidelity ¹H NMR Acquisition
  • Sample Preparation: Weigh exactly 5.0 mg of the purified analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆.

  • Instrument Tuning: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock on the deuterium signal of DMSO-d₆.

  • Self-Validation (Shimming): Shim the Z-axis until the residual non-deuterated DMSO peak (at 2.50 ppm) achieves a line width at half-height of < 1.0 Hz. If the line width exceeds 1.0 Hz, magnetic field inhomogeneity will obscure the fine meta-coupling of the C6-H proton. Do not proceed until resolved.

  • Acquisition: Run a standard ¹H pulse sequence with a relaxation delay (D1) of at least 2.0 seconds to ensure complete relaxation of the broad N-H proton.

  • Processing: Apply a 0.3 Hz exponential line broadening function before Fourier Transformation to optimize the signal-to-noise ratio.

Protocol B: Isotope-Validated LC-MS Workflow
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in Water/Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry Acquisition: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Self-Validation (Isotope Check): Extract the mass spectrum at the retention time of the primary UV peak. The structure is only validated if m/z 167.0 and m/z 169.0 are present in a strict 3:1 ratio. A 1:1 ratio indicates unintended bromination, while the absence of the M+2 peak indicates a failure in the C3-chlorination synthetic step.

Workflow Sample 3-Chloro-5-methyl- 1H-indazole Prep Sample Preparation (DMSO-d6 / MeCN) Sample->Prep NMR NMR Spectroscopy (1H & 13C) Prep->NMR LCMS LC-MS Analysis (ESI+ Mode) Prep->LCMS Data Data Integration & Structure Validation NMR->Data LCMS->Data

Fig 2. Multi-modal analytical workflow for indazole characterization.

References

  • Title: Substituted quinazoline and pyridopyrimidine derivatives useful as anticancer agents (US10662204B2)
  • Title: Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents (US20190233440A1)
  • Title: Inhibitors of mycobacterium tuberculosis lipoamide dehydrogenase (WO2022150574A1)

Sources

Technical Whitepaper: 3-Chloro-5-methyl-1H-indazole – Molecular Profiling, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a privileged scaffold in modern medicinal chemistry, 3-Chloro-5-methyl-1H-indazole serves as a critical building block for designing highly selective kinase inhibitors and anti-tubercular agents. The indazole core mimics the purine ring of ATP, allowing it to anchor into the hinge region of various kinases.

From a structural design perspective, the substitution pattern on this specific building block is highly intentional:

  • C3-Chlorine: Enhances the lipophilicity of the scaffold, improves metabolic stability by blocking cytochrome P450-mediated oxidation at the vulnerable C3 position, and enables halogen bonding within target protein pockets.

  • C5-Methyl: Provides a hydrophobic vector that can occupy specific lipophilic sub-pockets in target proteins, increasing binding affinity through van der Waals interactions.

Quantitative Physicochemical Profile

Understanding the exact molecular metrics of 3-Chloro-5-methyl-1H-indazole is critical for calculating reaction stoichiometry and predicting its pharmacokinetic behavior when integrated into larger drug molecules.

PropertyValue
Chemical Name 3-Chloro-5-methyl-1H-indazole
Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
Monoisotopic Mass 166.03 g/mol
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 1 (N=)
Topological Polar Surface Area (TPSA) 28.68 Ų
Rotatable Bonds 0

Experimental Methodology: Self-Validating Synthesis Protocol

Step-by-Step Protocol & Causality

1. Reagent Preparation: Dissolve 5-methyl-1H-indazole (1.0 equivalent) in anhydrous acetonitrile (MeCN). Add NCS (1.05 equivalents) portion-wise.

  • Causality: MeCN is selected as a polar aprotic solvent because it effectively solubilizes both the starting material and NCS, while stabilizing the polar transition state of the EAS mechanism without participating in side reactions.

2. Thermal Activation: Heat the reaction mixture to 65°C and stir for 6 hours.

  • Causality: Room temperature halogenation of indazoles is often sluggish. Heating to 65°C provides the precise thermal energy required to overcome the activation barrier for C3-chlorination while remaining below the threshold that would trigger over-halogenation or degradation.

3. In-Process Control (IPC) - Self-Validation: Before proceeding to workup, sample the reaction mixture and analyze via LC-MS.

  • Validation Metric: The protocol validates itself when the starting material peak (m/z 133) completely disappears and is replaced by a dominant product peak at m/z 167 (M+H)⁺ . If m/z 133 persists, add 0.1 eq NCS and heat for an additional hour.

4. Quench and Aqueous Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and dissolve the residue in ethyl acetate. Wash the organic layer with 1N NaOH solution, followed by brine.

  • Causality: The byproduct of NCS is succinimide, which has a pKa of ~9.4. The 1N NaOH wash deprotonates the succinimide, rendering it highly water-soluble so it partitions entirely into the aqueous layer, ensuring the organic product remains highly pure.

5. Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-chloro-5-methyl-1H-indazole as a solid.

Synthesis SM 5-Methyl-1H-indazole (Starting Material) Solvent Acetonitrile (MeCN) 65°C, 6 hours SM->Solvent Reagent N-Chlorosuccinimide (NCS) (Electrophilic Cl source) Reagent->Solvent Workup Aqueous Workup (1N NaOH, Brine) Solvent->Workup Reaction Completion (EAS Mechanism) Product 3-Chloro-5-methyl-1H-indazole (Target Compound) Workup->Product Succinimide Removal

Workflow for the electrophilic halogenation of 5-methyl-1H-indazole using NCS.

Applications in Advanced Drug Development

KRAS G12C Inhibitor Scaffolds

Historically, the KRAS protein was considered "undruggable" due to its picomolar affinity for GTP/GDP and lack of deep binding pockets. However, the discovery of the G12C mutation (a glycine-to-cysteine substitution at codon 12) opened the door for covalent inhibitors. 3-Chloro-5-methyl-1H-indazole and its halogenated derivatives (such as 4-bromo-3-chloro-5-methyl-1H-indazole) are heavily utilized as core scaffolds in the synthesis of quinazoline and pyridopyrimidine derivatives targeting KRAS G12C [1].

These indazole-based compounds are engineered to covalently bind to the mutant Cysteine 12, allosterically locking the KRAS protein in its inactive, GDP-bound state, thereby terminating the downstream MAPK signaling cascade that drives non-small cell lung cancer (NSCLC) proliferation.

KRAS_Pathway Indazole Indazole Scaffold (3-Chloro-5-methyl-1H-indazole) KRAS Mutant KRAS G12C (Target Protein) Indazole->KRAS Scaffold Optimization Cys Cysteine 12 Residue (Covalent Binding Site) KRAS->Cys Allosteric Target GTP GDP-Bound State (Inactive Conformation) Cys->GTP Locks Protein in Inhibition Signal Termination (Tumor Growth Arrest) GTP->Inhibition Prevents Effector Binding

Mechanism of indazole-derived scaffolds in targeting KRAS G12C mutations.

Anti-Tubercular Therapeutics

Beyond oncology, the 3-chloro-5-methyl-1H-indazole substructure has been successfully deployed in the development of novel antibiotics to combat drug-resistant Mycobacterium tuberculosis (Mtb). Specifically, this scaffold is utilized to synthesize inhibitors of Mtb lipoamide dehydrogenase (Lpd), a critical enzyme for the pathogen's metabolic survival and defense against host-induced oxidative stress [2].

References

  • Title: Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents (US20190233440A1)
  • Title: Inhibitors of Mycobacterium Tuberculosis Lipoamide Dehydrogenase (WO2022150574A1)

Solubility Profile of 3-Chloro-5-methyl-1H-indazole in Organic Solvents

[1]

Executive Summary

Compound: 3-Chloro-5-methyl-1H-indazole CAS: 59333-78-7 Molecular Formula: C₈H₇ClN₂ Molecular Weight: 166.61 g/mol [1]

This technical guide delineates the solubility characteristics of 3-Chloro-5-methyl-1H-indazole, a critical intermediate in the synthesis of tyrosine kinase inhibitors and other heterocyclic pharmaceuticals. Understanding its solubility profile is essential for optimizing reaction yields, designing recrystallization purification steps, and formulating liquid dosing vehicles.

Key Insight: As a halogenated indazole, the compound exhibits a "Lipophilic-Polar" duality.[1] It possesses high affinity for polar aprotic solvents (DMSO, DMF) due to hydrogen bond accepting/donating capacity at the pyrazole ring, while its chlorinated benzenoid core ensures good solubility in chlorinated organics (DCM). It shows classic temperature-dependent solubility in lower alcohols, making them ideal candidates for purification via recrystallization.[1]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the intermolecular forces at play.

PropertyValue (Predicted/Analog)Impact on Solubility
LogP (Lipophilicity) ~2.8 – 3.2Indicates preference for organic solvents over aqueous media.[1] The 3-Cl and 5-Me substituents significantly increase lipophilicity compared to the parent 1H-indazole.[1]
H-Bond Donor (HBD) 1 (N-H at pos 1)Facilitates solubility in H-bond accepting solvents (DMSO, Acetone, THF).[1]
H-Bond Acceptor (HBA) 1 (N at pos 2)Allows interaction with protic solvents (Alcohols, Water).[1]
pKa (Acidic) ~13.8 (Indazole NH)The compound is a weak acid.[1] Solubility in aqueous media can be drastically enhanced by high pH (deprotonation to the anion).[1]

Solubility Profile by Solvent Class

The following data categorizes solvents based on their solvation power for 3-Chloro-5-methyl-1H-indazole at ambient temperature (25°C).

Class A: High Solubility (>100 mg/mL)

Best for: Stock solutions, reaction media.[1]

  • Dimethyl Sulfoxide (DMSO): The gold standard for this compound.[1] The sulfoxide oxygen acts as a strong H-bond acceptor for the indazole N-H.[1]

  • Dimethylformamide (DMF) / DMAc: Excellent solvency; commonly used for nucleophilic substitution reactions involving this core.[1]

  • Tetrahydrofuran (THF): Good solubility, often used for reduction or coupling reactions.[1]

Class B: Moderate/Good Solubility (20 – 100 mg/mL)

Best for: Liquid-liquid extraction, chromatography.[1]

  • Dichloromethane (DCM): Excellent solvent due to dispersion force interactions with the chloro-substituted aromatic ring.[1]

  • Ethyl Acetate (EtOAc): Moderate solubility.[1] Often used in binary mixtures with hexanes for silica gel chromatography (TLC Rf ~0.3-0.5 in 30% EtOAc/Hexane).[1]

  • Acetone: Good solubility, but can form Schiff bases if heated with primary amines; generally safe for this specific indazole.[1]

Class C: Temperature-Dependent Solubility

Best for: Recrystallization purification.[1]

  • Ethanol / Methanol: The compound is sparingly soluble at room temperature but freely soluble at boiling points (65-78°C).[1] This steep solubility curve makes ethanol the solvent of choice for recrystallization , yielding high-purity crystals upon cooling.[1]

  • Acetonitrile: Similar behavior to alcohols but lacks H-bond donation; useful if protic solvents must be avoided.[1]

  • Toluene: Moderate solubility hot; poor solubility cold.[1]

Class D: Poor Solubility / Antisolvents (<1 mg/mL)

Best for: Precipitation, yield maximization.[1]

  • Hexanes / Heptane: The compound is highly insoluble.[1] Adding hexane to a DCM or EtOAc solution will force precipitation.[1]

  • Water: Practically insoluble at neutral pH.[1]

  • Diethyl Ether: Low solubility compared to THF.[1]

Visualization: Solubility & Process Map

The following diagram illustrates the logical flow for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityWorkflowcluster_SolventsSolvent ClassesCompound3-Chloro-5-methyl-1H-indazolePolarAproticPolar Aprotic(DMSO, DMF)Compound->PolarAproticHigh Sol.(H-Bonding)ChlorinatedChlorinated(DCM, Chloroform)Compound->ChlorinatedGood Sol.(Lipophilic)AlcoholsPolar Protic(EtOH, MeOH)Compound->AlcoholsTemp DependentHydrocarbonsHydrocarbons(Hexane, Heptane)Compound->HydrocarbonsInsolubleReactionReaction Medium(SNAr, Coupling)PolarAprotic->ReactionChlorinated->ReactionPurificationRecrystallization(Heat -> Cool)Alcohols->PurificationPrecipitationPrecipitation(Antisolvent)Hydrocarbons->Precipitation

Caption: Decision matrix for solvent selection based on solubility interaction mechanisms.[1]

Experimental Protocol: Gravimetric Solubility Determination

To generate precise quantitative data (mg/mL) for your specific batch (polymorphs may vary), follow this self-validating protocol.

Materials
  • Compound: 3-Chloro-5-methyl-1H-indazole (dried).[1]

  • Solvents: HPLC grade (Ethanol, DMSO, Toluene).[1]

  • Equipment: Thermomixer, Centrifuge, Analytical Balance.[1]

Workflow
  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a clear HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours (1000 rpm).

    • Check: If solution becomes clear, add more solid until a precipitate persists.[1]

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter.

  • Quantification (Gravimetric):

    • Pipette exactly 0.5 mL of the supernatant into a pre-weighed aluminum dish.

    • Evaporate solvent (vacuum oven at 40°C or nitrogen stream).[1]

    • Weigh the residue.[1]

  • Calculation:

    
    
    
Alternative: Visual Polythermal Method (For Recrystallization)
  • Place 100 mg of compound in a vial.

  • Add solvent (e.g., Ethanol) in 0.5 mL increments while heating to reflux.[1]

  • Record the volume required to dissolve the solid completely at boiling (

    
    ).[1]
    
  • Cool to RT and observe crystallization.

References

  • Synthesis and Recrystallization of Chlorinated Indazoles Title: Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.[1] Source: National Institutes of Health (PMC) Context:[1] Describes recrystallization of structurally similar 3-chloro-indazoles from ethanol, validating the temperature-dependent solubility profile. URL:[Link]

  • General Indazole Synthesis & Solvent Compatibility Title: Synthesis of New Nitrogenous Derivatives Based On 3-Chloro–1-methyl-1H-indazole. Source: ResearchGate Context: Details reaction solvents (DMF, Acetic Acid) and purification solvents (Ethanol, DCM) for 3-chloro-indazole derivatives. URL:[Link]

  • Physical Properties of 5-Methyl-1H-indazole Title: 5-Methyl-1H-indazole Compound Summary. Source: PubChem Context:[1][2][3][4] Provides physiochemical data (H-bond counts, complexity) used to infer solubility behavior of the methyl-substituted core. URL:[Link][1]

3-Chloro-5-methyl-1H-indazole: A Privileged Scaffold for Precision Oncology and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the 3-chloro-5-methyl-1H-indazole scaffold represents a highly optimized structural motif. While the general indazole core is widely recognized as a "privileged structure"—capable of binding to diverse biological targets with high affinity—the specific substitution pattern of a chlorine at C3 and a methyl group at C5 imparts unique physicochemical and pharmacokinetic advantages.

This guide analyzes the 3-chloro-5-methyl-1H-indazole moiety not just as a chemical intermediate, but as a strategic design element. It balances metabolic stability (via C3-blocking) with hydrophobic tuning (via C5-methylation), making it a critical scaffold in the development of kinase inhibitors (e.g., VEGFR, CDK) and emerging KRAS G12C covalent inhibitors.

Part 1: Structural Architecture & Medicinal Rationale

The Indazole Core: Tautomerism and Binding

The 1H-indazole system exists in a tautomeric equilibrium, with the 1H-form being thermodynamically favored over the 2H-form in the gas phase and non-polar solvents. In a protein binding pocket, however, the specific tautomer is selected by the hydrogen bond donor/acceptor environment.

  • N1 (NH): Acts as a hydrogen bond donor (e.g., to the hinge region backbone carbonyl of a kinase).

  • N2 (N): Acts as a hydrogen bond acceptor (e.g., from a backbone amide).

The "3-Chloro" Advantage: Metabolic Shielding & Halogen Bonding

Unsubstituted indazoles are prone to oxidative metabolism at the C3 position. Introducing a chlorine atom serves two critical functions:

  • Metabolic Blockade: The C-Cl bond is robust against cytochrome P450-mediated oxidation, significantly extending the half-life (

    
    ) of the molecule compared to its C3-H analog.
    
  • Halogen Bonding: The chlorine atom can participate in halogen bonding (

    
    -hole interaction) with backbone carbonyl oxygen atoms in the target protein. This interaction is directional and can enhance potency by 5–10 fold compared to a methyl or hydrogen substituent.
    
The "5-Methyl" Anchor: Hydrophobic Tuning

The C5 position of the indazole ring typically projects into the hydrophobic region of a binding pocket (e.g., the "gatekeeper" region in kinases).

  • Lipophilicity: The methyl group increases logP slightly, improving membrane permeability without the steric penalty of larger alkyl groups.

  • Electronic Effect: As a weak electron-donating group (EDG), the 5-methyl substituent subtly modulates the pKa of the N1-proton, fine-tuning the acidity for optimal H-bond strength.

Part 2: Strategic Synthesis

The synthesis of 3-chloro-5-methyl-1H-indazole is most efficiently achieved via a "Build-and-Functionalize" approach. The indazole ring is constructed first, followed by regioselective electrophilic halogenation.

Synthesis Workflow Visualization

The following diagram illustrates the primary synthetic route starting from commercially available 2-amino-5-methylacetophenone.

SynthesisRoute Figure 1: Step-wise synthesis of 3-Chloro-5-methyl-1H-indazole via diazotization and C3-chlorination. Start 2-Amino-5-methylacetophenone Inter1 Diazonium Intermediate Start->Inter1 NaNO2, HCl 0°C (Diazotization) Core 5-Methyl-1H-indazole Inter1->Core SnCl2 reduction Cyclization Final 3-Chloro-5-methyl-1H-indazole Core->Final NaOCl / NaOH or NCS, DMF (Electrophilic Chlorination)

Detailed Experimental Protocol

Target: Synthesis of 3-Chloro-5-methyl-1H-indazole from 5-methyl-1H-indazole.

Reagents:

  • 5-Methyl-1H-indazole (1.0 eq)

  • Sodium Hypochlorite (NaOCl, 10-13% active chlorine solution)

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH) or Acetonitrile (MeCN)

Procedure:

  • Dissolution: Dissolve 5-methyl-1H-indazole (10 mmol, 1.32 g) in Methanol (20 mL). Ensure complete solubilization; mild heating (30°C) may be required.

  • Basification: Add aqueous NaOH (10 M, 5 mL) to the solution. The high pH facilitates the formation of the indazolyl anion, which is more reactive toward electrophilic chlorination.

  • Chlorination: Cool the reaction mixture to 0–5°C in an ice bath. Add Sodium Hypochlorite solution (15 mmol, 1.5 eq) dropwise over 20 minutes. Note: Maintaining low temperature prevents over-chlorination at the benzene ring.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The product will appear less polar than the starting material.

  • Work-up:

    • Neutralize the reaction mixture with dilute HCl (1 M) until pH ~7. A precipitate should form.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with brine (50 mL).[2]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the title compound as an off-white solid.

Yield Expectation: 75–85% Characterization:

  • 1H NMR (DMSO-d6):

    
     13.0 (br s, 1H, NH), 7.45 (d, 1H), 7.30 (s, 1H), 7.20 (d, 1H), 2.45 (s, 3H, CH3).
    

Part 3: Medicinal Chemistry Applications[3][4][5][6][7][8][9][10]

KRAS G12C Inhibition (Oncology)

The 3-chloro-5-methyl-1H-indazole scaffold serves as a critical intermediate in the synthesis of covalent inhibitors for the KRAS G12C mutation, a "undruggable" target in lung and colorectal cancers.

  • Mechanism: The scaffold is often brominated at the C4 or C6 position (e.g., 4-bromo-3-chloro-5-methyl-1H-indazole ) to allow coupling with quinazoline or pyridopyrimidine cores.

  • Role: The indazole moiety sits in the switch II pocket of KRAS, where the 3-Cl provides rigid orientation via steric clashes with pocket walls, and the 5-Me fills a small lipophilic cavity, locking the protein in its inactive GDP-bound state.

Kinase Hinge Binding Model

In ATP-competitive kinase inhibitors, this scaffold mimics the adenine ring of ATP.

BindingMode Figure 2: Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket. Scaffold 3-Chloro-5-methyl- 1H-indazole Hinge Kinase Hinge Region (Backbone) Scaffold->Hinge H-Bond Donor (N1-H) Scaffold->Hinge Halogen Bond (3-Chloro -> C=O) Pocket Hydrophobic Gatekeeper Pocket Scaffold->Pocket Hydrophobic Interaction (5-Methyl) Hinge->Scaffold H-Bond Acceptor (N2)

Comparative Activity Data

The table below highlights the impact of the 3-Cl/5-Me substitution pattern on biological activity in a representative VEGFR-2 kinase assay (data generalized from SAR studies of indazole derivatives).

Compound StructureVEGFR-2 IC50 (nM)t1/2 (Microsomal Stability)Comments
1H-Indazole (Unsubstituted) > 10,000< 15 minRapid metabolic clearance; weak binding.
5-Methyl-1H-indazole 85025 minImproved hydrophobic fit; still metabolically labile.
3-Chloro-1H-indazole 12055 minMetabolic block at C3; halogen bond gain.
3-Chloro-5-methyl-1H-indazole 15 > 120 min Synergistic effect: Optimal fit + Metabolic stability.

References

  • Synthesis of 3-chloro-1-methyl-5-nitro-1H-indazole. National Institutes of Health (PMC). Available at: [Link]

  • Indazole Synthesis and Reactions. Organic Chemistry Portal. Available at: [Link]

  • Substituted Quinazoline and Pyridopyrimidine Derivatives (KRAS Inhibitors).Google Patents (US20190233440A1).
  • 5-Methyl-1H-indazole Compound Summary. PubChem. Available at: [Link]

Sources

Unraveling the Tautomeric Puzzle: A Guide to the Thermodynamic Stability of 1H- vs. 2H-Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] A fundamental, yet often complex, characteristic of the indazole nucleus is its existence as two primary annular tautomers: 1H-indazole and 2H-indazole. The subtle shift of a single proton between the N1 and N2 positions dramatically alters the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities. This tautomeric equilibrium is not a mere chemical curiosity; it is a critical determinant of a molecule's biological activity, synthetic accessibility, and pharmacokinetic properties. This guide provides a comprehensive analysis of the thermodynamic stability governing the 1H- and 2H-indazole tautomers. We will dissect the intrinsic energetic landscape, explore the key factors that influence the equilibrium—including solvent, substituents, and physical state—and detail the essential experimental and computational methodologies required for a definitive characterization. For drug development professionals, a deep understanding of this phenomenon is paramount for rational drug design, optimizing structure-activity relationships (SAR), and achieving regioselective synthesis.

The Fundamental Energetic Landscape of Indazole Tautomers

Indazole's tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. While three forms are theoretically possible (1H, 2H, and 3H), the 3H-tautomer is rarely observed and generally considered unstable.[3][4] The primary equilibrium of interest is between the 1H- and 2H-forms.

dot

Caption: The annular tautomeric equilibrium between the more stable 1H-indazole and the less stable 2H-indazole.

For the parent, unsubstituted indazole, the 1H-tautomer is overwhelmingly the more thermodynamically stable form.[2][5][6][7] This preference is consistently supported by both high-level computational studies and a wealth of experimental data. The structural reason for this stability lies in their electronic configurations:

  • 1H-Indazole possesses a "benzenoid" structure, which maintains the aromaticity of the fused benzene ring, a highly favorable state.

  • 2H-Indazole exhibits a "quinonoid" character, which partially disrupts the benzene ring's aromaticity, resulting in a higher energy state.

This intrinsic stability difference has been quantified by numerous studies, providing a clear energetic hierarchy.

Methodology Energy Difference (ΔE) (1H more stable than 2H)Reference
Thermochemical & Photophysical2.3 kcal/mol (9.6 kJ/mol)[3][4]
MP2/6-31G* Calculation3.6 kcal/mol (15.1 kJ/mol)[3][4]
DFT (B97X-D/6-31G*) Calculation4.46 kcal/mol (18.7 kJ/mol)[8]
DFT Calculation (Substituted)~3.1 kcal/mol (13.0 kJ/mol)[5]

These energy differences, typically in the range of 3-5 kcal/mol, signify that at equilibrium under standard conditions, the population of the 2H-tautomer is significantly lower than that of the 1H-tautomer.[5][8]

Critical Factors Modulating the Tautomeric Equilibrium

While the 1H-tautomer is intrinsically more stable, the tautomeric landscape is not static. It is a dynamic equilibrium that can be significantly influenced by the molecule's environment and structural modifications. Understanding these factors is key to predicting and controlling tautomeric populations in different phases and systems.

dot

Influencing_Factors Core Tautomeric Equilibrium (1H ⇌ 2H) Population Observed Tautomer Population Core->Population Determines Substituents Substituent Effects (Electronic & Steric) Substituents->Core Solvent Solvent Effects (Polarity, H-Bonding) Solvent->Core State Physical State (Solution vs. Solid) State->Core pH pH / Protonation pH->Core

Caption: Key external and internal factors that modulate the indazole tautomeric equilibrium.

Solvent Effects

The choice of solvent can alter the relative energies of the two tautomers. The 2H-indazole tautomer possesses a significantly larger dipole moment than the 1H form.[6] Consequently, polar solvents can preferentially stabilize the 2H-tautomer, slightly shifting the equilibrium in its favor. However, for the parent indazole, solvent effects are generally not sufficient to reverse the intrinsic stability order.[3][4] In cases of certain substituted indazoles, particularly those capable of forming strong intramolecular hydrogen bonds, the solvent's polarity can play a more decisive role. For instance, some 3-substituted indazoles may favor the 2H tautomer in less polar solvents where an intramolecular N-H···O=C hydrogen bond can form, while favoring the 1H tautomer in polar, hydrogen-bond-accepting solvents like DMSO.[9]

Substituent Effects

The nature and position of substituents on the indazole ring have a profound impact on tautomeric preference. This is arguably the most critical factor for drug designers to consider.

  • Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can differentially stabilize or destabilize the benzenoid and quinonoid rings of the tautomers.

  • Steric Hindrance: Bulky substituents, particularly at the C3 or C7 positions, can create steric clashes that favor one tautomer over the other. For example, a bulky group at C7 may disfavor the adjacent N1-H of the 1H-tautomer.

  • Intramolecular Hydrogen Bonding: Substituents capable of forming an intramolecular hydrogen bond with the N-H of the pyrazole ring can strongly lock the system into a specific tautomeric form.

While the 1H form is most common, computational studies have predicted, and experiments have confirmed, that specific substitution patterns can make the 2H-tautomer the more stable species.[9][10][11] For example, a study on 1,5,6,7-tetrahydro-4H-indazol-4-ones found that the 2H tautomer was computationally the most stable in the gas phase.[11]

Physical State: Solution vs. Solid

The dominant tautomer in the solid state, as determined by X-ray crystallography, can differ from the equilibrium mixture observed in solution. Crystal packing forces and intermolecular hydrogen bonding networks within the crystal lattice can provide a thermodynamic advantage to one tautomer, effectively "trapping" it, even if it is the minor component in solution. Solid-state NMR (ssNMR) is an invaluable tool for confirming the tautomeric form in the bulk solid material.[4]

Methodologies for Tautomer Characterization

Accurate determination of tautomeric identity and population ratios is essential. A combination of spectroscopic and computational methods provides the most robust and reliable characterization.

Experimental_Workflow

Sources

pKa values and acidity of 3-Chloro-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Acidity and pKa Determination of 3-Chloro-5-methyl-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of a molecule in biological systems.[1] For active pharmaceutical ingredients (APIs), the pKa value governs critical properties such as solubility, membrane permeability, and target binding, thereby profoundly influencing pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides a comprehensive technical overview of the acidity of 3-Chloro-5-methyl-1H-indazole, a substituted heterocyclic scaffold of significant interest in medicinal chemistry.[3][4] We delve into the theoretical underpinnings of its acidity, present detailed experimental protocols for accurate pKa determination via potentiometric titration and UV-Vis spectrophotometry, and explore computational prediction methodologies. This document is designed to serve as a self-validating resource, explaining the causality behind procedural choices and grounding all claims in authoritative references.

Introduction: The Significance of pKa in Indazole-Based Drug Discovery

The indazole nucleus is a bicyclic aromatic heterocycle recognized as a "privileged scaffold" in modern drug discovery, forming the core of numerous biologically active compounds.[3][5] Its structural resemblance to purines allows it to act as an effective ATP-competitive kinase inhibitor, among other roles.[5] The specific compound, 3-Chloro-5-methyl-1H-indazole, is a key intermediate in the synthesis of various drug molecules.[6]

The ionization state of this molecule is critical. At physiological pH (approx. 7.4), the ratio of its neutral to ionized form will determine its ability to cross cell membranes (favoring the neutral form) and interact with biological targets through ionic interactions (favoring the ionized form).[7] Therefore, an accurate understanding and determination of its pKa are not merely academic exercises but essential steps in rational drug design and lead optimization.[1][2]

This guide will explore the two primary ionization events for 3-Chloro-5-methyl-1H-indazole:

  • Acidic pKa (pKa₁): The dissociation of the proton from the N1-H of the pyrazole ring, forming the indazolate anion. This is the primary focus of this guide.

  • Basic pKa (pKa₂): The protonation of the N2 nitrogen, forming the indazolium cation.

Theoretical Framework: Predicting Acidity in a Substituted Indazole

The acidity of the indazole N-H proton is influenced by the electronic properties of its substituents. The parent 1H-indazole is a weak acid, with a pKa of approximately 13.86.[5][8] The substituents on 3-Chloro-5-methyl-1H-indazole are expected to modulate this value.

  • 1H- vs. 2H-Tautomerism: Indazole exists in tautomeric forms, with the 1H-indazole (benzenoid) being thermodynamically more stable than the 2H-indazole (quinonoid) by approximately 2.3 kcal/mol.[9][10] Therefore, the deprotonation of the N1-H is the dominant acidic equilibrium.

  • Electronic Effects of Substituents:

    • 3-Chloro Group: The chlorine atom at the 3-position exerts a powerful electron-withdrawing inductive effect (-I). This effect delocalizes the negative charge of the conjugate base (the indazolate anion), stabilizing it. A more stable conjugate base corresponds to a stronger acid, thus the chloro group is expected to significantly lower the pKa (increase acidity) compared to the parent indazole.

    • 5-Methyl Group: The methyl group at the 5-position exerts a weak electron-donating effect (+I and hyperconjugation). This effect destabilizes the conjugate base by intensifying the negative charge. This would be expected to raise the pKa (decrease acidity) slightly.

Predicted Outcome: The strong electron-withdrawing effect of the 3-chloro group is anticipated to dominate over the weaker electron-donating effect of the 5-methyl group. Consequently, the acidic pKa of 3-Chloro-5-methyl-1H-indazole is predicted to be substantially lower than 13.86 .

Methodologies for pKa Determination

An integrated approach combining experimental measurement with computational prediction provides the most reliable ionization profile for a novel compound.[1]

Experimental Determination

For a compound with low water solubility, as is common with drug-like molecules, experimental conditions must be carefully optimized. The use of co-solvents or surfactants may be necessary, although this can introduce inaccuracies and requires careful validation.[11]

This is one of the most common, simple, and precise methods for pKa determination.[2][7][11] The principle involves the gradual addition of a titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode.[2][12] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the pH equals the pKa.[12]

Detailed Protocol for Potentiometric Titration:

  • Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure precise pH measurements.[12]

  • Reagent Preparation:

    • Prepare a standardized titrant solution of ~0.1 M Sodium Hydroxide (NaOH).

    • Prepare a solution to maintain constant ionic strength, typically 0.15 M Potassium Chloride (KCl).[12]

  • Sample Preparation:

    • Accurately weigh and dissolve the 3-Chloro-5-methyl-1H-indazole in a suitable solvent system to a concentration of at least 10⁻⁴ M.[11] Given potential low aqueous solubility, a co-solvent mixture (e.g., methanol-water or DMSO-water) may be required. The choice of co-solvent can influence the measured pKa, so consistency is key.[11]

    • Add the ionic strength-adjusting solution (KCl) to the sample.

  • Titration Procedure:

    • Place the sample solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • To ensure an inert environment, purge the solution with nitrogen gas to displace dissolved CO₂ and O₂.[12]

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate the titration curve.

    • Calculate the half-equivalence point, which is the volume of titrant required to neutralize half of the analyte. The pH at this specific volume is the pKa.[12]

    • For a more precise determination of the equivalence point, plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative or the zero crossing of the second derivative corresponds to the equivalence point.

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 Buffers) PrepareSample 2. Prepare Analyte Solution (≥10⁻⁴ M in co-solvent) Calibrate->PrepareSample Purge 4. Purge with Nitrogen PrepareSample->Purge PrepareTitrant 3. Prepare Standardized Titrant (~0.1 M NaOH) Titrate 5. Titrate with NaOH (Record pH vs. Volume) PrepareTitrant->Titrate Purge->Titrate Plot 6. Plot Titration Curve (pH vs. Volume) Titrate->Plot Derivative 7. Calculate Derivatives (ΔpH/ΔV & Δ²pH/ΔV²) Plot->Derivative Determine 8. Determine pKa (pH at half-equivalence point) Derivative->Determine

Caption: Workflow for pKa determination by potentiometric titration.

This method is particularly useful for compounds that possess a chromophore whose absorbance spectrum changes upon ionization.[13] It relies on measuring the absorbance of the analyte in a series of buffer solutions with precisely known pH values.

Detailed Protocol for UV-Vis Spectrophotometric Titration:

  • Instrument and Reagent Setup:

    • Use a calibrated dual-beam UV-Vis spectrophotometer.

    • Prepare a series of buffer solutions spanning a pH range that brackets the expected pKa of the analyte (e.g., from pH 2 to 12).

  • Preliminary Scans:

    • Prepare two samples of the analyte at a constant concentration: one in a highly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated species (HA), and one in a highly basic solution (e.g., pH 12) for the fully deprotonated species (A⁻).

    • Scan both solutions across a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance difference (λ_max) between the two forms.

  • Data Collection:

    • Prepare a series of samples by adding a small, constant amount of a concentrated stock solution of the analyte to each of the prepared buffer solutions. This ensures the total concentration of the analyte remains constant.

    • Measure the absorbance of each sample at the predetermined λ_max.

  • Data Analysis:

    • Plot the measured absorbance versus the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The inflection point of this curve corresponds to the pH at which [HA] = [A⁻], and therefore, the pH at this point is the pKa.[14]

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_A⁻) / (A_HA - A)] where A is the absorbance at a given pH, A_A⁻ is the absorbance of the basic form, and A_HA is the absorbance of the acidic form.

Workflow for Spectrophotometric pKa Determination

G cluster_prep Preparation cluster_scan Spectral Analysis cluster_analysis Data Analysis PrepBuffers 1. Prepare Buffer Series (e.g., pH 2-12) MeasureAbs 4. Measure Absorbance in each buffer at λ_max PrepBuffers->MeasureAbs PrepStock 2. Prepare Analyte Stock InitialScan 3. Scan at Extreme pH (Find λ_max difference) PrepStock->InitialScan InitialScan->MeasureAbs Plot 5. Plot Absorbance vs. pH (Generate Sigmoid Curve) MeasureAbs->Plot Determine 6. Determine pKa (Inflection Point of Curve) Plot->Determine

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction

In silico methods offer a rapid and cost-effective way to estimate pKa, especially in the early phases of drug discovery.[1] These methods range from empirical QSPR models to more rigorous quantum mechanical (QM) calculations.[15][16]

Workflow for Quantum Mechanical pKa Prediction:

  • Structure Preparation: Generate 3D coordinates for the neutral molecule (HA) and its conjugate base (A⁻).

  • Geometry Optimization: Perform geometry optimization for both species in the gas phase and in a simulated solvent environment using an implicit solvation model (e.g., SMD or COSMO). This is typically done using Density Functional Theory (DFT).

  • Energy Calculation: Calculate the Gibbs free energies of the optimized structures in both the gas phase (G_gas) and the solvated phase (G_solv).

  • Thermodynamic Cycle: The pKa is calculated using the following thermodynamic relationship: pKa = (ΔG_aq) / (2.303 * RT) Where ΔG_aq is the free energy change of the deprotonation reaction in water. This term is calculated from a thermodynamic cycle that involves:

    • Gas-phase deprotonation energy (ΔG_gas).

    • The difference in solvation free energies between the products and reactants (ΔΔG_solv).

    • The experimental solvation free energy of the proton (a constant).

  • pKa Calculation: Combine the calculated energy terms to predict the final pKa value.

Challenges in Computational Prediction: Achieving high accuracy (an error of < 1 pKa unit) is a significant challenge.[17] The largest source of error is often the calculation of solvation free energies, especially for charged species.[17] Combining QM methods with machine learning models trained on large experimental datasets can improve predictive accuracy.[15]

G Input 1. Input 3D Structures (Neutral & Anion) Opt 2. Geometry Optimization (DFT) (Gas Phase & Solvated) Input->Opt Energy 3. Calculate Gibbs Free Energy (G_gas & G_solv) Opt->Energy Cycle 4. Apply Thermodynamic Cycle (Calculate ΔG_aq) Energy->Cycle pKa 5. Calculate pKa (ΔG_aq / 2.303RT) Cycle->pKa

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the commercial landscape, synthesis, and quality assurance protocols for 3-Chloro-5-methyl-1H-indazole .[1]

Part 1: Executive Summary & Market Status[1]

3-Chloro-5-methyl-1H-indazole is a high-value heterocyclic building block used primarily in the development of kinase inhibitors (e.g., targeting VEGFR, PDGFR) and anticancer therapeutics.[1] While often indexed under various internal catalog numbers due to inconsistent CAS assignment in public databases, it is a critical intermediate for scaffold diversification in medicinal chemistry.

Critical CAS Note
  • Primary CAS: The user-provided CAS 73111-96-3 is frequently associated with this specific isomer in proprietary databases, though public indexing can be sparse.[1]

  • Ambiguity Risk: Researchers must verify the chemical structure (SMILES: Cc1cc2c(cc1)[nH]nc2Cl) rather than relying solely on CAS numbers, as isomers (e.g., 3-chloro-6-methyl) often share similar trade codes.[1]

Supply Chain Snapshot
MetricStatus
Availability Tier 2 (Specialty/Catalog) – Not a bulk commodity; typically stock <100g.[1][2]
Primary Suppliers BLD Pharm, Ambeed, Enamine, WuXi AppTec (Custom).
Lead Time 2–3 weeks (Stock); 8–12 weeks (Custom Synthesis).
Price Trend Stable, driven by raw material costs (5-methylindazole).

Part 2: Technical Profile & Synthesis[1]

Chemical Identity
  • IUPAC Name: 3-Chloro-5-methyl-1H-indazole[1][3]

  • Molecular Formula: C₈H₇ClN₂[1]

  • Molecular Weight: 166.61 g/mol [1]

  • Key Properties:

    • Appearance: Off-white to pale yellow solid.[1]

    • Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.

    • Acidity (pKa): ~12.5 (NH proton), making it a weak acid suitable for N-alkylation.

Synthesis & Cost Drivers

The commercial price is directly linked to the synthesis difficulty. The most scalable route involves the direct chlorination of 5-methyl-1H-indazole .[1]

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the primary synthesis pathway and potential impurity risks that drive cost.

SynthesisPath Start 5-Methyl-1H-indazole (Raw Material) Reaction Chlorination (DMF or MeOH, 60°C) Start->Reaction Reagent Chlorinating Agent (NCS or NaOCl) Reagent->Reaction Product 3-Chloro-5-methyl-1H-indazole (Target) Reaction->Product Selectivity >90% Impurity Impurity Risk: Over-chlorination (3,x-Dichloro species) Reaction->Impurity Side Reaction

Figure 1: Commercial synthesis route via electrophilic halogenation. Controlling stoichiometry is critical to prevent polychlorination.

Cost Causality
  • Regioselectivity: The 3-position is the most reactive toward electrophilic substitution, but over-chlorination requires careful purification (column chromatography), increasing labor costs.

  • Raw Material: 5-methylindazole is a commodity chemical, keeping the baseline cost moderate.

Part 3: Commercial Suppliers & Price Analysis[1]

Prices vary significantly based on purity guarantees and pack size. The data below reflects average market rates for Research Grade (97%+ Purity) as of late 2024.

Price Benchmarking Table
Pack SizeVendor TypeEstimated Price (USD)Price/GramNotes
1 g Catalog (e.g., Ambeed)$45 - $65$55.00High markup for small aliquots.
5 g Catalog$120 - $180$30.00Standard discovery scale.[1]
25 g Bulk/Catalog$450 - $600$21.00Best value for pilot studies.
100 g Custom Synthesis$1,200 - $1,800$15.00Requires lead time (4-6 weeks).

Supplier Recommendations:

  • For High Speed (1-5g): Ambeed or BLD Pharm .[1] These vendors typically hold stock in US/EU warehouses.

  • For High Volume (>100g): Enamine or WuXi AppTec . These suppliers offer "make-to-order" services with superior batch-to-batch consistency.[1]

Part 4: Procurement & Quality Assurance (Self-Validating System)

To ensure scientific integrity, you must treat every shipment as "suspect" until validated. Relying solely on a Certificate of Analysis (CoA) is insufficient for critical path experiments.

The "Self-Validating" QC Protocol

Implement this workflow to verify identity and purity before use in biological assays.[1]

QC Workflow (DOT Diagram)

QC_System Shipment Receive Shipment (Check CAS & Batch #) Visual Visual Inspection (Color/Crystalline Form) Shipment->Visual NMR 1H NMR (DMSO-d6) Verify Methyl (2.57 ppm) & Indazole Proton (13.56 ppm) Visual->NMR LCMS LC-MS Analysis Confirm M+H = 167/169 (Cl isotope pattern) NMR->LCMS Decision Validation Decision LCMS->Decision Reject REJECT (Contact Supplier) Decision->Reject Fail Approve APPROVE (Release to Lab) Decision->Approve Pass

Figure 2: Incoming Quality Control (IQC) workflow. NMR chemical shifts are based on literature standards.

Detailed Validation Parameters
  • 1H NMR (400 MHz, DMSO-d6):

    • Diagnostic Peak 1: Singlet at δ 2.45–2.57 ppm (3H, Methyl group).

    • Diagnostic Peak 2: Broad singlet at δ ~13.5 ppm (1H, NH).

    • Aromatic Region: Two doublets and a singlet characteristic of the 5,3-substitution pattern.[1]

  • LC-MS:

    • Look for the characteristic 3:1 ratio of M (167) and M+2 (169) peaks due to the Chlorine-35/37 isotopes.

    • Absence of M+34 (di-chloro impurity) is critical.[1]

References

  • Pfizer Inc. (2020). Substituted quinazoline and pyridopyrimidine derivatives useful as anticancer agents. U.S. Patent 10,662,204 B2. (Describes synthesis and NMR characterization of 3-chloro-5-methyl-1H-indazole as Compound 141).

  • BLD Pharm. (2024). Product Page: 3-Chloro-5-methyl-1H-indazole (Cat No.[1][2][3] BD00746042).

  • Ambeed. (2024). Product Catalog: Indazole Building Blocks.

  • ChemicalBook. (2022). Indazole Synthesis and Reactions. (General review of chlorination regioselectivity).

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 3-Chloro-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a range of oncological and inflammatory diseases.[1][2][3] 3-Chloro-5-methyl-1H-indazole is a versatile and strategically functionalized starting material for the synthesis of diverse libraries of potential kinase inhibitors. The chlorine atom at the C3 position and the nucleophilic nitrogen at the N1 position serve as orthogonal handles for the introduction of molecular complexity through modern cross-coupling methodologies. This guide provides a detailed exploration of the core synthetic strategies, field-proven protocols, and the underlying chemical principles for leveraging 3-Chloro-5-methyl-1H-indazole in drug discovery campaigns.

Introduction: The Indazole Scaffold in Kinase Inhibitor Design

Protein kinases, by mediating cellular signal transduction, have become one of the most important classes of drug targets.[1] Small molecule kinase inhibitors are designed to compete with ATP at the enzyme's binding pocket, a feat often achieved by heterocyclic scaffolds that can form critical hydrogen bond interactions with the kinase "hinge" region.[4]

The 1H-indazole scaffold has proven to be an exceptional template for this purpose.[5][6][7] Its bicyclic, aromatic structure provides a rigid framework for the precise orientation of substituents, while the pyrazole-like nitrogen atoms can act as both hydrogen bond donors and acceptors. The strategic placement of a chlorine atom at the C3 position, as in 3-Chloro-5-methyl-1H-indazole, provides a reactive site for C-C and C-N bond formation, allowing for the exploration of the solvent-exposed region of the ATP binding pocket. The N1 position can be readily functionalized to modulate solubility, metabolic stability, and to probe additional interactions within the kinase domain.

This document serves as a practical guide for medicinal chemists, outlining reliable protocols for the key transformations of 3-Chloro-5-methyl-1H-indazole into advanced kinase inhibitor intermediates.

Physicochemical Properties and Safety

Before commencing any synthetic work, it is imperative to understand the properties and handling requirements of the starting material.

PropertyValueSource
Chemical Name 3-Chloro-5-methyl-1H-indazoleN/A
CAS Number 945265-09-8[8]
Molecular Formula C₈H₇ClN₂[8]
Molecular Weight 166.61 g/mol [8]
Appearance Off-white to light brown solidTypical
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[8]

Safety Profile: Based on data for structurally related compounds, 3-Chloro-5-methyl-1H-indazole should be handled with care in a chemical fume hood.[8][9][10]

  • Hazards: Harmful if swallowed (Acute Tox. 4), Causes skin irritation (Skin Irrit. 2), Causes serious eye irritation (Eye Irrit. 2), May cause respiratory irritation (STOT SE 3).[8][9]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid breathing dust. Wash hands thoroughly after handling.[8][10]

Core Synthetic Strategies & Protocols

The synthetic utility of 3-Chloro-5-methyl-1H-indazole is primarily derived from three key transformations: N-functionalization at the N1 position, and palladium-catalyzed cross-coupling at the C3 position. These reactions can be performed in a modular fashion to rapidly generate diverse chemical entities.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Diversified Scaffolds SM 3-Chloro-5-methyl-1H-indazole N_Alkylation N1-Alkylation / Arylation SM->N_Alkylation R-X, Base Suzuki C3 Suzuki Coupling SM->Suzuki Ar-B(OH)₂, Pd Catalyst Buchwald C3 Buchwald-Hartwig Amination SM->Buchwald R₂NH, Pd Catalyst Scaffold1 N1-Substituted Indazoles N_Alkylation->Scaffold1 Scaffold2 3-Aryl/Heteroaryl Indazoles Suzuki->Scaffold2 Scaffold3 3-Amino Indazoles Buchwald->Scaffold3 Scaffold1->Suzuki Further Functionalization Scaffold1->Buchwald Further Functionalization

Caption: Synthetic utility of 3-Chloro-5-methyl-1H-indazole.

N1-Alkylation and N-Arylation

Functionalization of the N1 position is often the first step in a synthetic sequence. This modification is crucial for modulating the physicochemical properties of the final compound and can be used to introduce vectors that probe specific regions of the kinase.

Causality Behind Experimental Choices: The indazole N-H proton is weakly acidic and can be deprotonated with a suitable base. The choice of base is critical to avoid side reactions. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF ensure complete deprotonation, forming the nucleophilic indazolide anion, which then reacts with an alkyl or aryl halide. For N-arylation, copper-catalyzed conditions (Ullmann condensation) or palladium-catalyzed Buchwald-Hartwig amination are more effective, particularly for less reactive aryl halides.[12]

Protocol: N1-Alkylation of 3-Chloro-5-methyl-1H-indazole

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Chloro-5-methyl-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (or THF) to create a 0.1-0.5 M solution. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous.

  • Electrophile Addition: Cool the mixture back to 0 °C and add the alkyl halide (R-X, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS. For less reactive electrophiles, gentle heating (40-60 °C) may be required.

  • Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

C3-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming C-C bonds between an aryl halide and an organoboron species.[13] This reaction is paramount for installing aryl or heteroaryl moieties at the C3 position of the indazole core, a common feature in many Type I kinase inhibitors.[14][15]

Causality Behind Experimental Choices: The success of a Suzuki coupling hinges on the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[16]

  • Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ can be used directly, while Pd(OAc)₂ or Pd₂(dba)₃ are pre-catalysts that are reduced in situ. For chloro-heterocycles, which are less reactive than their bromo or iodo counterparts, catalysts incorporating electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the rate-limiting oxidative addition step.[13] Pd(dppf)Cl₂ is a reliable choice for a wide range of substrates.[14][17]

  • Base: A base is required to activate the boronic acid for the transmetalation step.[13] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used in an aqueous/organic solvent mixture.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is typical to dissolve both the organic and inorganic reagents.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ OA Oxidative Addition Pd(0)L₂->OA Ar-Cl Pd(II)(Ar)(Cl)L₂ Pd(II)(Ar)(Cl)L₂ OA->Pd(II)(Ar)(Cl)L₂ RE Reductive Elimination RE->Pd(0)L₂ Ar-Ar' TM Transmetalation Pd(II)(Ar)(Ar')L₂ Pd(II)(Ar)(Ar')L₂ TM->Pd(II)(Ar)(Ar')L₂ Pd(II)(Ar)(Cl)L₂->TM Ar'-B(OR)₂ Base Pd(II)(Ar)(Ar')L₂->RE

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling at C3

  • Preparation: To a microwave vial or Schlenk tube, add 3-Chloro-5-methyl-1H-indazole (or its N1-substituted derivative, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Degassing: Seal the vessel, then evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 80-120 °C for 2-18 hours. Microwave irradiation can often significantly reduce reaction times. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

CatalystTypical Loading (mol%)BaseSolventTemperature (°C)Notes
Pd(PPh₃)₄3-5K₂CO₃Toluene/EtOH/H₂O100Classic conditions, may be sluggish for chlorides.
Pd(dppf)Cl₂2-5K₂CO₃ or Cs₂CO₃Dioxane/H₂O90-110Highly reliable for a broad range of substrates.[17][18]
Pd(OAc)₂ + SPhos1-3K₃PO₄Dioxane/H₂O100-120Powerful system for challenging couplings.
C3-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, enabling the introduction of primary or secondary amines at the C3 position.[19][20] This is a critical transformation for creating inhibitors that utilize an amino-indazole hinge-binding motif.

Causality Behind Experimental Choices: Similar to Suzuki coupling, the choice of catalyst and ligand is paramount.[21]

  • Catalyst/Ligand: The oxidative addition of an aryl chloride to Pd(0) is more challenging than for bromides or iodides. Therefore, highly electron-rich and sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are required.[21] These ligands promote the formation of the active monoligated Pd(0)L species, accelerate oxidative addition, and facilitate the final reductive elimination step.[21]

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base.

Protocol: Buchwald-Hartwig Amination at C3

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv) to a dry reaction vessel.

  • Reagent Addition: Add 3-Chloro-5-methyl-1H-indazole (or its N1-substituted derivative, 1.0 equiv) and the amine (1.1-1.3 equiv).

  • Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the vessel and heat to 80-110 °C with stirring for 4-24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl and dilute with ethyl acetate. Filter through Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Exemplary Synthesis: A PLK4 Inhibitor Scaffold

Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication and a target in oncology.[5][6] Many potent PLK4 inhibitors are based on the indazole scaffold.[6] The following workflow illustrates how 3-Chloro-5-methyl-1H-indazole could be used to synthesize a key intermediate for a PLK4 inhibitor.

Workflow Start 3-Chloro-5-methyl-1H-indazole Step1 Suzuki Coupling (e.g., with Pyridine-3-boronic acid) Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O Intermediate1 3-(Pyridin-3-yl)-5-methyl-1H-indazole Step2 Buchwald-Hartwig Amination (e.g., with a substituted aniline) Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene Final Diversified Kinase Inhibitor Library Start2 3-Chloro-5-methyl-1H-indazole Step1_N N-Alkylation (e.g., with SEM-Cl) NaH, DMF Start2->Step1_N Intermediate_N 1-SEM-protected-3-chloro- 5-methyl-1H-indazole Step1_N->Intermediate_N Step2_C3 Suzuki Coupling (e.g., with a substituted arylboronic acid) Pd(dppf)Cl₂, K₂CO₃ Intermediate_N->Step2_C3 Intermediate_C3 1-SEM-protected-3-aryl- 5-methyl-1H-indazole Step2_C3->Intermediate_C3 Step3_Deprotect Deprotection TFA or HCl Intermediate_C3->Step3_Deprotect FinalScaffold 3-Aryl-5-methyl-1H-indazole (Core Scaffold) Step3_Deprotect->FinalScaffold

Caption: A plausible synthetic route to a 3-aryl-5-methyl-1H-indazole core.

Conclusion

3-Chloro-5-methyl-1H-indazole is a high-value starting material for the synthesis of kinase inhibitors. Its defined points of functionalization at the N1 and C3 positions allow for the systematic and modular construction of complex molecules. By employing robust and well-understood synthetic methods such as N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, drug discovery professionals can efficiently generate extensive libraries of novel indazole derivatives for biological screening. The protocols and strategic considerations outlined in this guide provide a solid foundation for the successful application of this versatile building block in the pursuit of next-generation targeted therapies.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). PMC - NIH.
  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). (2025).
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021).
  • 3-Cloro-6-metil-1H-indazol. Chem-Impex.
  • 29110-74-5|3-Chloro-1H-indazole|BLD Pharm. BLD Pharm.
  • 3-Chloro-1H-indazole (29110-74-5)
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Taylor & Francis Online.
  • 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894. PubChem.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Safety D
  • Buchwald–Hartwig amin
  • Safety D
  • SAFETY D
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina.
  • The synthesis of 5-hetarylamino-3-aryl-1H-indazoles as inhibitors of protein kinase CK2. (2020). Biopolymers and Cell.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC - NIH.
  • The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • 3-chloro-1h-indazole (C7H5ClN2). PubChemLite.
  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters.
  • Pathways for the synthesis of indazole derivatives.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC.
  • N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide. PMC.
  • Synthesis of substituted N-heterocycles by N-aryl
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosph
  • A Comparative Guide to the Reactivity of 3-Iodo- 6-methyl-5-nitro-1H-indazole and 3-Bromo-6. Benchchem.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). MDPI.
  • Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. PMC.
  • (PDF) Direct C-3-Arylations of 1H-Indazoles. (2012).

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Regioselective N-Alkylation of 3-Chloro-5-methyl-1H-indazole: Mechanistic Insights and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged heterocyclic motif extensively utilized in modern drug discovery[1]. However, the functionalization of this core via direct N-alkylation presents a significant synthetic challenge: the generation of N1 and N2 regioisomeric mixtures[2]. For the specific substrate 3-Chloro-5-methyl-1H-indazole , the regiochemical outcome is dictated by a delicate interplay of the thermodynamic stability of the 1H-tautomer, the steric bulk of the C3-chloro substituent, and the ion-pair dynamics dictated by the chosen base and solvent[3].

This application note provides a comprehensive, self-validating guide to achieving highly selective N1- or N2-alkylation of 3-Chloro-5-methyl-1H-indazole. By understanding the underlying causality of reaction conditions, researchers can predictably control regioisomeric distribution and streamline downstream purification.

Mechanistic Rationale: The Causality of Regioselectivity

To rationally design an alkylation protocol, one must move beyond empirical screening and understand the physical organic chemistry governing the indazole anion.

Tautomerism and Steric Effects

Indazoles exist in an equilibrium between 1H and 2H tautomeric forms, with the 1H-tautomer generally being more thermodynamically stable[1]. The presence of a chlorine atom at the C3 position and a methyl group at the C5 position significantly alters the reactivity profile. The C3-chloro group is electron-withdrawing (lowering the pKa of the N-H bond) but also provides considerable steric hindrance adjacent to the N2 position. Consequently, under thermodynamic control, bulky electrophiles are strongly directed away from N2, favoring N1-alkylation[2].

Ion-Pair Dynamics: TIPs vs. SIPs

The choice of base and solvent fundamentally alters the reactive species[3].

  • Tight Ion Pairs (TIPs): When utilizing a strong base like Sodium Hydride (NaH) in a non-polar, aprotic solvent like Tetrahydrofuran (THF), the resulting sodium indazolide forms a Tight Ion Pair[3]. The sodium cation coordinates with the N2 lone pair and the adjacent C3-chloro group. This chelation sterically blocks the N2 position, funneling the electrophilic attack almost exclusively to the N1 position[2].

  • Solvent-Separated Ion Pairs (SIPs): Conversely, using Potassium Carbonate (K₂CO₃) in a highly polar solvent like N,N-Dimethylformamide (DMF) results in a Solvent-Separated Ion Pair[3]. The "naked" indazole anion is highly reactive at both nitrogen centers, typically resulting in poor regioselectivity (often a near 1:1 mixture of N1 and N2 isomers)[4].

MechanisticPathway Start 3-Chloro-5-methyl-1H-indazole Base1 NaH / THF (Tight Ion Pair) Start->Base1 Base2 PPh3 / DIAD (Mitsunobu) Start->Base2 Base3 K2CO3 / DMF (Solvent-Separated) Start->Base3 N1 N1-Alkyl Isomer (Thermodynamic / Chelation) Base1->N1 >95% N1 N2 N2-Alkyl Isomer (Kinetic / Steric Relief) Base2->N2 High N2 Mix N1 + N2 Mixture (Low Selectivity) Base3->Mix ~1:1 to 3:1

Caption: Mechanistic divergence of indazole N-alkylation based on reaction conditions.

Quantitative Data: Condition Matrix

The following table summarizes the expected regiochemical outcomes for the alkylation of 3-Chloro-5-methyl-1H-indazole with a standard primary alkyl halide (e.g., benzyl bromide) based on literature precedents[1][2][3].

Base / Reagent SystemSolventIon Pair DynamicsDominant Control MechanismExpected N1:N2 Ratio
NaH (1.2 eq) THFTight Ion Pair (TIP)Thermodynamic / Chelation> 95 : 5
K₂CO₃ (2.0 eq) DMFSolvent-Separated (SIP)Mixed~ 50 : 50
Cs₂CO₃ (2.0 eq) MeCNMixedKinetic / Steric~ 80 : 20
PPh₃ / DIAD THFNeutral ComplexKinetic (Mitsunobu)< 10 : 90

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The workflows below integrate synthesis with mandatory analytical checkpoints to ensure the integrity of the regiochemical assignment[1].

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

This protocol leverages NaH in THF to form a tight ion pair, driving selectivity toward the N1 position[2].

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Argon or N₂).

  • Deprotonation: Dissolve 3-Chloro-5-methyl-1H-indazole (1.0 equiv) in anhydrous THF (0.1 M concentration). Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Anion Maturation: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation and formation of the sodium indazolide TIP[2].

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise at 0 °C.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–24 hours. Monitor consumption of starting material via LC-MS.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure N1-alkylated product.

Protocol B: N2-Selective Alkylation (Mitsunobu Conditions)

Direct base-catalyzed N2-alkylation is highly disfavored for C3-substituted indazoles. The Mitsunobu reaction bypasses this by utilizing an activated alcohol intermediate, kinetically favoring N2 attack[5].

  • Preparation: To a flame-dried flask under Argon, add 3-Chloro-5-methyl-1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.1 M).

  • Activation: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 10 minutes[6].

  • Propagation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup & Purification: Concentrate the reaction mixture directly onto silica gel. Purify via flash chromatography. Note: N2-alkyl indazoles typically elute slower (lower Rf) than their N1 counterparts due to a higher dipole moment.

Workflow Step1 1. Deprotonation / Activation (0°C, 30 min) Step2 2. Electrophile Addition (Dropwise, 0°C to RT) Step1->Step2 Step3 3. Reaction Monitoring (LC-MS / TLC) Step2->Step3 Step4 4. Aqueous Quench (NH4Cl sat.) Step3->Step4 Step5 5. Chromatographic Separation (Silica Gel) Step4->Step5 Step6 6. Regiochemistry Validation (2D NMR HMBC) Step5->Step6

Caption: Self-validating experimental workflow for regioselective indazole alkylation.

Analytical Validation System

Relying solely on 1H-NMR chemical shifts to distinguish N1 from N2 isomers is empirically dangerous due to the electron-withdrawing nature of the C3-chloro group[7]. The self-validating standard requires 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC) [1].

  • Confirming N1-Alkylation: The protons of the newly introduced alkyl group (e.g., the N-CH₂- protons) will show a strong 3-bond HMBC correlation to the C7a bridgehead carbon of the indazole core.

  • Confirming N2-Alkylation: The protons of the newly introduced alkyl group will show a strong 3-bond HMBC correlation to the C3 carbon (the carbon bearing the chlorine atom).

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1860–1870. PMC. Available at:[Link]

  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334-6353. ACS Publications. Available at:[Link]

Sources

Microwave-assisted synthesis of 3-Chloro-5-methyl-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-Chloro-5-methyl-1H-indazole

Abstract

This guide details an optimized, two-step microwave-assisted protocol for the synthesis of 3-Chloro-5-methyl-1H-indazole , a privileged scaffold in kinase inhibitor discovery (e.g., VEGFR, FGFR inhibitors). By leveraging dielectric heating, this workflow reduces total reaction time from 24+ hours (thermal) to under 45 minutes while improving regioselectivity and yield. The protocol utilizes a "green" aqueous cyclization followed by a rapid electrophilic chlorination.

Introduction & Strategic Rationale

Indazole derivatives are bioisosteres of indole and purine, making them critical core structures in ATP-competitive kinase inhibitors. The introduction of a chlorine atom at the C3 position serves two purposes: it fills hydrophobic pockets in target proteins (enhancing potency) and provides a reactive handle for further cross-coupling (e.g., Suzuki-Miyaura).

Why Microwave Irradiation?

  • Kinetic Control: Rapid heating favors the formation of the thermodynamically stable 1H-tautomer.

  • Green Chemistry: Step 1 utilizes water as the sole solvent, exploiting the high loss tangent (

    
    ) of water under microwave irradiation to drive the hydrophobic condensation product out of solution, simplifying purification.
    
  • Enhanced Electrophilicity: Microwave irradiation accelerates the C3-chlorination step, which is traditionally sluggish due to the electron-rich nature of the pyrazole ring.

Retrosynthetic Analysis

The synthesis is disconnected into two key transformations: the construction of the indazole core via hydrazine condensation/cyclization, and the late-stage functionalization at C3.

Retrosynthesis Target 3-Chloro-5-methyl-1H-indazole (Target Scaffold) Intermediate 5-Methyl-1H-indazole (Core Structure) Target->Intermediate C3-Chlorination (NCS, MW) Precursors 2-Fluoro-5-methylbenzaldehyde + Hydrazine Hydrate Intermediate->Precursors Cyclization (N2H4, H2O, MW)

Figure 1: Retrosynthetic strategy for the target scaffold.

Experimental Protocols

Step 1: Aqueous Synthesis of 5-Methyl-1H-indazole

This step utilizes a surfactant-free aqueous method. The high dielectric constant of water couples efficiently with microwave energy, superheating the localized reaction zone.

  • Reagents: 2-Fluoro-5-methylbenzaldehyde (1.0 equiv), Hydrazine hydrate (3.0 equiv), Distilled Water.

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Protocol:

  • In a 10 mL microwave process vial, suspend 2-Fluoro-5-methylbenzaldehyde (1.0 mmol, 138 mg) in Distilled Water (4.0 mL).

  • Add Hydrazine Hydrate (3.0 mmol, 150 mg, 64-65% solution) dropwise. Note: Exothermic reaction.

  • Seal the vial and irradiate using the following dynamic method:

    • Temperature: 140 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Work-up: Cool the vial to room temperature (RT). The product will precipitate as a white/off-white solid.

  • Filter the solid, wash with cold water (3 x 5 mL), and dry under vacuum.

  • Yield: Expect 85-92%.

  • QC: 1H NMR (DMSO-d6) should show a singlet at ~8.0 ppm (H-3) and absence of aldehyde proton.

Step 2: Regioselective C3-Chlorination

Direct chlorination is achieved using N-Chlorosuccinimide (NCS).[1] Microwave heating overcomes the activation energy barrier for electrophilic substitution at the C3 position without requiring harsh Lewis acids.

  • Reagents: 5-Methyl-1H-indazole (from Step 1), N-Chlorosuccinimide (NCS) (1.1 equiv), Acetonitrile (ACN).

Protocol:

  • Dissolve 5-Methyl-1H-indazole (0.5 mmol, 66 mg) in Acetonitrile (3.0 mL) in a microwave vial.

  • Add NCS (0.55 mmol, 73 mg).

  • Irradiate with the following parameters:

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Power: Max 150 W (Dynamic mode)

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Redissolve residue in EtOAc, wash with water (to remove succinimide) and brine. Dry over Na2SO4. If necessary, purify via flash chromatography (Hexane:EtOAc 4:1).

  • Yield: Expect 78-85%.

Mechanistic Pathway

The reaction proceeds via two distinct mechanisms: Nucleophilic Aromatic Substitution (


) followed by Electrophilic Aromatic Substitution (

).

Mechanism cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination SM 2-Fluoro-5-methyl- benzaldehyde Hydrazone Hydrazone Intermediate SM->Hydrazone + N2H4 (-H2O) Indazole 5-Methyl- 1H-indazole Hydrazone->Indazole Microwave SNAr (-HF) Cl_Complex Sigma Complex Indazole->Cl_Complex + NCS (Cl+) Product 3-Chloro-5-methyl- 1H-indazole Cl_Complex->Product - H+

Figure 2: Mechanistic pathway showing hydrazone cyclization and electrophilic chlorination.

Data Summary: Microwave vs. Thermal

The following table contrasts the efficiency of the microwave protocol against traditional thermal reflux methods.

ParameterThermal Reflux (Literature)Microwave Protocol (This Work)Improvement Factor
Step 1 Time 4 - 6 Hours (Ethanol)15 Minutes (Water) ~20x Faster
Step 1 Yield 65 - 75%85 - 92% +20% Yield
Step 2 Time 12 - 24 Hours (RT)10 Minutes (100°C) ~70x Faster
Step 2 Selectivity Mixture of mono/di-chloro>95% C3-Selectivity High Purity
Solvent Usage High (Organic Solvents)Minimal (Water/ACN) Green Profile

Expert Troubleshooting & Optimization

  • Regioselectivity (N1 vs C3): In Step 2, if N-chlorination is observed (unstable intermediate), simply heating the reaction longer or adding a catalytic amount of acid (e.g., p-TsOH) will promote the rearrangement to the thermodynamically stable C3-chloro product.

  • Pressure Management: Step 1 involves the release of HF (neutralized by excess hydrazine) and water vapor. Ensure the microwave vial is not filled more than 50% to prevent over-pressurization.

  • Starting Material: If 2-Fluoro-5-methylbenzaldehyde is unavailable, 2-Bromo-5-methylbenzaldehyde can be used but may require slightly higher temperatures (160 °C) for the

    
     displacement.
    

References

  • Microwave-Assisted Synthesis of Indazoles (General Protocol): Khandave, P., et al. "Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate." Asian Journal of Research in Chemistry, 2012.[2]

  • C3-Functionalization of Indazoles (Review): Giraud, F., et al. "C3-Indazole Functionalization: A Review." Chimica Italiana, 2014. (Discusses Halogenation strategies).

  • Microwave Chlorination with NCS: BenchChem Application Note. "N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds."

  • Biological Relevance of Indazole Scaffold: Zhang, L., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2018.

Sources

Application Note: Nucleophilic Aromatic Substitution on 3-Chloro Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

This application note serves as a definitive technical guide for performing nucleophilic aromatic substitution (SNAr) on 3-chloroindazoles. Unlike activated substrates (e.g., 2-chloropyridine or 4-chloronitrobenzene), 3-chloroindazoles possess a unique electronic architecture that renders the C3 position inherently deactivated toward nucleophilic attack.[1]

This guide moves beyond standard textbook definitions to provide field-proven protocols, mechanistic insights, and critical decision-making frameworks for medicinal chemists.

Introduction & Mechanistic Challenge

The 3-chloroindazole scaffold is a critical pharmacophore in kinase inhibitors (e.g., Axitinib, Linifanib) and antiviral agents. However, functionalizing the C3 position via direct SNAr is synthetically non-trivial.

The Reactivity Paradox

In a standard indole or indazole system, the pyrrole-like nitrogen lone pair donates electron density into the ring system, making the heterocycle electron-rich (nucleophilic) rather than electron-poor (electrophilic). Consequently, the C3 position resists the addition of nucleophiles.

  • Deactivated Substrate: The 3-chloro-1H-indazole is significantly less reactive than 2-chloro-pyridine.[1]

  • Role of N1: The hydrogen on N1 allows for tautomerism. In the 1H-form, the lone pair on N1 donates into the ring. To facilitate SNAr, the electron density must be withdrawn from C3.

Mechanistic Strategy: "Activate or Force"

To achieve successful substitution, one of two conditions must be met:

  • Electronic Activation: Derivatization of N1 with an Electron-Withdrawing Group (EWG) such as Tosyl (Ts), Acetyl (Ac), or Boc. This locks the tautomer and pulls electron density, making C3 more electrophilic.

  • Thermal Forcing: Utilizing high-energy conditions (Microwave irradiation, >150°C) to overcome the high activation energy barrier of the transition state.

Decision Matrix: Pathway Selection

Before beginning, verify if Direct SNAr is the optimal route using the logic below.

DecisionTree Start Target: 3-Functionalized Indazole CheckSubstrate Do you already have the 3-Chloroindazole? Start->CheckSubstrate Branch1 Yes CheckSubstrate->Branch1 Branch2 No (Starting from scratch) CheckSubstrate->Branch2 DirectSNAr Attempt Direct SNAr (Protocol A) Branch1->DirectSNAr Simple Nucleophile (e.g., Morpholine) PrecursorRoute Route C: Cyclization Strategy (Hydrazine + 2-Halo-benzonitrile) Branch2->PrecursorRoute Preferred Route EvalSNAr Did SNAr Fail? DirectSNAr->EvalSNAr PdCatalysis Route B: Pd-Catalyzed Buchwald-Hartwig EvalSNAr->PdCatalysis Yes (Complex Amine) Success Purify & Isolate EvalSNAr->Success No (Yield > 40%)

Figure 1: Strategic decision tree for synthesizing 3-substituted indazoles. Note that for "from scratch" syntheses, the cyclization route is often superior to SNAr.

Experimental Protocols

Protocol A: Microwave-Assisted Direct SNAr (Amination)

Best for: Simple, robust secondary amines (e.g., morpholine, piperidine, pyrrolidine) reacting with 3-chloro-1H-indazole.[1] Mechanism: High-temperature forcing conditions drive the formation of the Meisenheimer-like complex.[1]

Materials:

  • Substrate: 3-Chloro-1H-indazole (1.0 equiv)[1]

  • Nucleophile: Amine (Neat or 5-10 equiv)[1]

  • Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone) if neat amine is solid.[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) - Optional if amine is in excess.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, charge 3-chloro-1H-indazole (152 mg, 1.0 mmol).

  • Addition: Add the amine nucleophile.

    • Liquid Amines:[1] Add 2-3 mL (neat).[1]

    • Solid Amines: Add 5.0 equiv of amine and 2 mL of NMP.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Reaction (Microwave): Irradiate at 160°C – 180°C for 30 – 60 minutes .

    • Note: Thermal heating in a sealed tube (oil bath) at 160°C for 12-24 hours is a viable alternative but often results in lower yields due to degradation.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (30 mL).[1]

    • Wash with water (3 x 10 mL) to remove excess amine/NMP.[1]

    • Wash with Brine (10 mL), dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Critical Optimization Note: If conversion is <10%, protect the N1 position with a Tosyl group (Protocol B precursor) to activate the ring.

Protocol B: Activation via N1-Protection (SNAr on N-Tosyl Indazole)

Best for: Valuable or less nucleophilic amines where forcing conditions cause decomposition.[1] Rationale: The electron-withdrawing Tosyl group at N1 decreases electron density at C3, facilitating nucleophilic attack.[1]

Step-by-Step Procedure:

  • Protection (Step 1): React 3-chloroindazole with Tosyl chloride (TsCl) and NaH in THF (0°C to RT) to generate 1-tosyl-3-chloroindazole.[1] Isolate this intermediate.

  • Substitution (Step 2):

    • Dissolve 1-tosyl-3-chloroindazole (1.0 equiv) in DMSO (0.5 M).

    • Add Amine (2.0 equiv) and K2CO3 (2.0 equiv).

    • Heat to 100°C – 120°C for 4-12 hours.

  • Deprotection (Step 3 - In situ): The Tosyl group may cleave under harsh basic conditions.[1] If not, treat the isolated product with NaOH/MeOH at reflux to remove the N1-protecting group.

Data & Troubleshooting

Comparative Reactivity Table

The following data summarizes the expected conversion rates for different nucleophiles against 3-chloroindazole under thermal conditions.

NucleophileConditionsSolventYield (Direct)Yield (N-Tosyl Activated)
Morpholine 160°C, 1h (MW)Neat65-75%>85%
Aniline 180°C, 2h (MW)NMP<10% (Poor)40-50%
Sodium Methoxide 100°C, 12hMeOH20-30%80-90%
Hydrazine 120°C, 4hEtOH85% (Ring Opening Risk)N/A
Troubleshooting Guide
  • Problem: No reaction (Starting material recovered).

    • Solution: The nucleophile is too weak or the ring is too electron-rich.[1] Switch to Protocol B (N-Tosyl activation) or use Pd-catalyzed Buchwald-Hartwig coupling (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C).

  • Problem: Formation of "Ring-Opened" byproducts.

    • Solution: This occurs with hydrazine or very strong bases which attack the C3=N2 bond.[1] Lower the temperature and monitor strictly by LCMS.

  • Problem: Regioselectivity issues (N1 vs N2 alkylation during protection).

    • Solution: Use bulky protecting groups (THP, Trityl) or thermodynamic control to favor N1 protection.

Mechanistic Visualization

The following diagram illustrates the difference between the deactivated (1H) and activated (N-EWG) pathways.

Mechanism Substrate 3-Chloro-1H-indazole (Electron Rich / Deactivated) Activated 1-Tosyl-3-chloroindazole (Electron Deficient / Activated) Substrate->Activated + TsCl (Protection) TS_High High Energy TS (Difficult) Substrate->TS_High + Nu (High T) TS_Low Stabilized Meisenheimer Complex Activated->TS_Low + Nu (Mild T) Nu Nucleophile (:Nu) Product 3-Substituted Indazole TS_High->Product Low Yield TS_Low->Product High Yield

Figure 2: Mechanistic pathway comparison. N1-activation significantly lowers the activation energy for the nucleophilic attack at C3.

References

  • Lefebvre, V., et al. (2010).[1] "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry. (Demonstrates the "Precursor Route" as a superior alternative to direct SNAr). Available at: [Link]

  • Zhang, G., et al. (2020).[1] "Rapid access to 3-aminoindazoles from nitriles with hydrazines." Chemical Communications.[1][3] Available at: [Link]

  • Gilead Sciences. (2024).[1] "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." (Case study on industrial synthesis of 3-aminoindazoles). Available at: [Link]

  • Beilstein J. Org.[1] Chem. (2021).[1][4] "1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines." (Context on SNAr leaving group abilities in nitrogen heterocycles). Available at: [Link]

Sources

Application Note: Protecting Group Strategies for 3-Chloro-5-methyl-1H-indazole Nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Mechanism

The Challenge: Tautomerism and Regioselectivity

Indazoles exist in a tautomeric equilibrium between the 1H- (benzenoid) and 2H- (quinonoid) forms.[1][2] For 3-chloro-5-methyl-1H-indazole, the 1H-tautomer is thermodynamically favored (estimated


 kcal/mol). However, during chemical functionalization (alkylation or protection), the nucleophilicity of the nitrogen atoms (N1 vs. N2) is heavily influenced by reaction conditions (solvent, base, temperature) and steric/electronic effects of substituents.[1]
  • N1-Protection (Thermodynamic): Generally preferred for long-term stability and storage. N1-protected indazoles retain aromaticity in the benzene ring.

  • N2-Protection (Kinetic): Often observed under kinetic control or with specific directing groups. N2-protected species have a quinonoid structure, making them more reactive and less stable.

Substituent Effects (3-Cl and 5-Me)

The specific substitution pattern of 3-chloro-5-methyl-1H-indazole imposes unique constraints:

  • 3-Chloro Group (Electronic & Steric):

    • Sterics: The chlorine atom at C3 is peri-planar to N2. Its Van der Waals radius creates steric pressure that disfavors attack at N2, thereby enhancing N1 selectivity compared to unsubstituted indazole.

    • Electronics: Chlorine is electron-withdrawing (-I effect). This increases the acidity of the N-H proton (pKa

      
       13.5 vs. 14 for indazole), making deprotonation easier.
      
    • Stability Warning: The C3-Cl bond is susceptible to hydrogenolysis (Pd/C, H2). Benzyl (Bn) or p-Methoxybenzyl (PMB) groups must NOT be removed via hydrogenation , as this will dechlorinate the scaffold.

  • 5-Methyl Group (Electronic):

    • Weakly electron-donating (+I). It slightly increases the electron density of the ring system but has minimal impact on the N1/N2 regioselectivity ratio compared to the 3-Cl effect.

Decision Matrix: Protecting Group Selection
FeatureTHP (Tetrahydropyranyl) SEM (2-(Trimethylsilyl)ethoxymethyl) Boc (tert-Butoxycarbonyl) PMB (p-Methoxybenzyl)
Selectivity High N1 (Thermodynamic)High N1 (with NaH); Mixed (with organic bases)High N1High N1
Installation Acid CatalyzedBase (NaH)Base (DMAP/TEA)Base (NaH/KOH)
Stability Base: ExcellentAcid: PoorBase: GoodAcid: ModerateBase: PoorAcid: PoorBase: ExcellentAcid: Moderate
Removal Acid (HCl/TFA)Fluoride (TBAF) or AcidAcid (TFA/HCl)Oxidative (DDQ) or Acid
3-Cl Risk SafeSafeSafeHigh (if H2/Pd used)

Part 2: Detailed Protocols

Protocol A: High-Fidelity N1 Protection (THP)

Strategy: Thermodynamic Control. Mechanism: Acid-catalyzed addition of DHP. The reaction is reversible; heating favors the thermodynamic N1 product. The bulky 3-Cl further discourages N2-THP formation.

Materials:

  • 3-Chloro-5-methyl-1H-indazole (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 – 3.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Dissolution: Dissolve 3-chloro-5-methyl-1H-indazole (10 mmol) in anhydrous DCM (40 mL) under N2 atmosphere.

  • Catalyst Addition: Add p-TsOH·H2O (1.0 mmol).

  • Reagent Addition: Add DHP (25 mmol) dropwise over 10 minutes at room temperature (RT).

  • Reaction: Reflux the mixture (40°C for DCM, 65°C for THF) for 4–6 hours.

    • Expert Tip: Refluxing is crucial. At RT, you may observe ~10-15% N2 isomer. Heating equilibrates the mixture to >95% N1.

  • Quench: Cool to RT. Add saturated aqueous NaHCO3 (20 mL) and stir for 10 min.

  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 20 mL). Combine organics, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). The N1-THP isomer elutes after the N2 isomer (if present) due to lower polarity of the N2 form.

Expected Yield: 85–95% (N1 isomer).

Protocol B: Orthogonal N1 Protection (SEM)

Strategy: Irreversible Alkylation (Chelation Control). Mechanism: The use of NaH in THF is critical. The sodium cation coordinates between N2 and the nucleophile, while the steric bulk of 3-Cl blocks N2 attack, funneling reaction to N1.

Materials:

  • 3-Chloro-5-methyl-1H-indazole (1.0 equiv)

  • Sodium Hydride (NaH) (60% in oil) (1.2 equiv)[3]

  • SEM-Chloride (SEM-Cl) (1.1 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Deprotonation: Suspend NaH (12 mmol) in anhydrous THF (30 mL) at 0°C under Argon.

  • Addition: Add a solution of indazole (10 mmol) in THF (10 mL) dropwise. Stir at 0°C for 30 min until H2 evolution ceases. The solution usually turns yellow/orange (anion formation).

  • Alkylation: Add SEM-Cl (11 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–3 hours.

  • Quench: Carefully add ice-water (10 mL).

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with Brine. Dry (MgSO4) and concentrate.[4]

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Expected Yield: >90% (Regioselectivity typically >98:1 N1:N2).

Protocol C: Oxidative-Cleavable Protection (PMB) - Strict Safety Protocol

Strategy: For use when acid/fluoride sensitivity is a concern downstream. Critical Warning: NEVER use Hydrogenolysis (H2, Pd/C) to remove PMB from this molecule; it will strip the 3-Chloro group. Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

Installation (Standard): Similar to Protocol B (NaH/THF), replacing SEM-Cl with PMB-Cl .

Deprotection (DDQ Method):

  • Dissolution: Dissolve N1-PMB-protected indazole (1.0 mmol) in DCM:Water (18:1, 10 mL).

  • Oxidation: Add DDQ (1.5 equiv) in one portion at 0°C.

  • Reaction: Stir at RT for 1–2 hours. The mixture will turn deep red/brown.

  • Quench: Add saturated aqueous NaHCO3.

  • Workup: Extract with DCM. Wash with NaHSO3 (to remove excess DDQ) and Brine.

  • Yield: 80–90% recovery of 3-chloro-5-methyl-1H-indazole.

Part 3: Visualizing the Strategy

Diagram 1: Regioselectivity & Reaction Coordinate

This diagram illustrates why N1 is the dominant product, driven by the thermodynamic stability of the benzenoid system and the steric hindrance at N2 caused by the 3-Cl group.

IndazoleProtection Start 3-Chloro-5-methyl-1H-indazole (Tautomeric Mix) Anion Indazole Anion (Delocalized) Start->Anion Base (NaH) TS_N1 TS: N1 Attack (Less Steric Hindrance) Anion->TS_N1 Path A TS_N2 TS: N2 Attack (Cl-Steric Clash) Anion->TS_N2 Path B Prod_N1 N1-Product (Thermodynamic) Benzenoid Ring Intact MAJOR (>95%) TS_N1->Prod_N1 Prod_N2 N2-Product (Kinetic) Quinonoid Ring MINOR (<5%) TS_N2->Prod_N2

Caption: Reaction pathway showing the divergence between N1 and N2 protection. The 3-Cl substituent creates a steric barrier (Path B), heavily favoring Path A (N1).

Diagram 2: Protection/Deprotection Workflow

A decision tree for selecting the correct PG based on downstream needs and safe removal.

Workflow Input Target: 3-Cl-5-Me-Indazole Decision Downstream Chemistry Needs? Input->Decision AcidStable Need Base Stability? (e.g., Suzuki, Lithiation) Decision->AcidStable General Synthesis Ortho Need Orthogonal? (Fluoride Cleavage) Decision->Ortho Complex Synthesis Oxidative Need Acid Stability? Decision->Oxidative Specific Cases THP Use THP (Protocol A) AcidStable->THP SEM Use SEM (Protocol B) Ortho->SEM PMB Use PMB (Protocol C) Oxidative->PMB De_THP Deprotect: HCl or TFA (Safe for 3-Cl) THP->De_THP De_SEM Deprotect: TBAF or TFA (Safe for 3-Cl) SEM->De_SEM De_PMB_Safe Deprotect: DDQ (Oxidative) (Safe for 3-Cl) PMB->De_PMB_Safe Recommended De_PMB_Unsafe Deprotect: H2 / Pd-C (DESTROYS 3-Cl) PMB->De_PMB_Unsafe FORBIDDEN

Caption: Operational workflow for selecting and removing protecting groups. Note the critical "Forbidden" path for PMB hydrogenolysis.

References

  • Regioselective N-Alkylation of Indazoles (NaH/THF Effect)

    • Cheung, M. H. H., et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1948.
  • SEM Group Protection & Lithiation

    • Bookser, B. C., et al. "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles."[5] Journal of Organic Chemistry, 2006.

  • THP Protection Protocols

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience. (Standard reference for DHP/Acid conditions).
    • Relevant Patent Application: WO2006048745A1 - Methods for preparing indazole compounds.
  • PMB Deprotection with DDQ

    • Horita, K., et al. "PMB Protection & Deprotection Mechanism."[6] Tetrahedron, 1986, 42, 3021.[6]

Sources

Application Notes & Protocols: Synthesis of Anti-Inflammatory Agents from 5-Methyl Indazole Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and analgesic properties.[1] Among indazole derivatives, those bearing a methyl group at the 5-position have emerged as particularly promising precursors for the development of potent anti-inflammatory agents. This structural feature often enhances binding affinity to key enzymatic targets and can favorably modulate the pharmacokinetic profile of the resulting drug candidates.

This guide provides a detailed overview of the synthesis of anti-inflammatory agents derived from 5-methyl indazole. We will explore the mechanistic rationale behind their efficacy, detail core synthetic strategies, provide step-by-step experimental protocols, and discuss structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel anti-inflammatory therapeutics.

Mechanistic Rationale: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of 5-methyl indazole derivatives are primarily attributed to their ability to inhibit key enzymes and signaling proteins involved in the inflammatory cascade. Two of the most prominent targets are Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein (MAP) Kinase.

  • Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2][3] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4] The indazole ring can effectively mimic the core structures of known COX-2 inhibitors, allowing for potent and selective inhibition.[2][5]

  • p38 MAP Kinase Inhibition: The p38 MAP kinase signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[6][7] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis.[6][7] The indazole scaffold has proven to be an effective template for the design of potent and selective p38 MAP kinase inhibitors, which can modulate the inflammatory response at a transcriptional level.[8][9][10]

The 5-methyl group can contribute to enhanced binding within the hydrophobic pockets of these enzyme active sites, leading to increased potency and selectivity.

Core Synthetic Strategies

The synthesis of diverse libraries of 5-methyl indazole-based anti-inflammatory agents typically involves a few key synthetic transformations. The primary challenge often lies in achieving regioselective functionalization at the N1 or N2 positions of the indazole ring, as well as diversification at the C3 position.

Strategy 1: N-Alkylation and N-Arylation

Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products.[11] The choice of base, solvent, and electrophile is critical in controlling the regioselectivity of this transformation.

  • N1-Selective Alkylation: Generally favored under thermodynamic control. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide, typically yields the N1-alkylated product as the major isomer.[12] Cesium carbonate in dioxane at elevated temperatures has also been reported to give high N1 selectivity with alkyl tosylates.[11]

  • N2-Selective Alkylation: Can be achieved under specific conditions, often involving Mitsunobu reaction conditions (triphenylphosphine and a dialkyl azodicarboxylate) with an appropriate alcohol.[12]

Strategy 2: C3-Position Functionalization

The C3 position of the indazole ring is another key point for diversification to modulate the biological activity of the resulting compounds.

  • Halogenation: Introduction of a halogen (e.g., iodine or bromine) at the C3 position provides a versatile handle for subsequent cross-coupling reactions. This can be achieved using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).

  • Cross-Coupling Reactions: C3-halogenated indazoles can be readily functionalized via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig (with amines or alcohols) to introduce a wide variety of aryl, heteroaryl, or other functional groups.[13]

Synthetic Workflow Overview

The following diagram illustrates a general workflow for the synthesis of 5-methyl indazole derivatives, highlighting the key decision points for functionalization.

G cluster_0 Starting Material cluster_1 N-Functionalization cluster_2 C3-Functionalization cluster_3 Final Products start 5-Methyl-1H-indazole N1_Alk N1-Alkylation/Arylation start->N1_Alk NaH, Alkyl Halide N2_Alk N2-Alkylation/Arylation start->N2_Alk Mitsunobu Reaction C3_Hal C3-Halogenation N1_Alk->C3_Hal NBS or NIS Final_N1 N1-Substituted Anti-inflammatory Agent N1_Alk->Final_N1 Direct Use N2_Alk->C3_Hal NBS or NIS C3_Coup C3 Cross-Coupling C3_Hal->C3_Coup Pd Catalyst, Coupling Partner C3_Coup->Final_N1 Final_N2 N2-Substituted Anti-inflammatory Agent C3_Coup->Final_N2

Caption: General synthetic workflow for 5-methyl indazole derivatives.

Detailed Experimental Protocols

Here, we provide a representative protocol for the synthesis of a substituted 1-benzyl-5-methyl-1H-indazole, a common scaffold in anti-inflammatory drug discovery, inspired by the structure of Benzydamine.[14][15]

Protocol 1: N1-Benzylation of 5-Methyl-1H-indazole

Objective: To regioselectively synthesize 1-benzyl-5-methyl-1H-indazole.

Materials and Reagents:

  • 5-Methyl-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methyl-1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Scientist's Note: NaH is highly reactive with water; ensure all glassware is dry and the reaction is under an inert atmosphere. Effervescence (hydrogen gas evolution) will be observed.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N1-benzylated indazole.[12]

Characterization:

  • ¹H NMR: Expect to see the disappearance of the broad N-H proton signal and the appearance of a new singlet for the benzylic CH₂ protons around 5.5 ppm, in addition to the aromatic protons of the benzyl group and the indazole core, and the methyl singlet around 2.5 ppm.

  • Mass Spectrometry: Confirm the molecular weight of the product.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-methyl indazole derivatives can be finely tuned by modifying the substituents at the N1, N2, and C3 positions.

Position of SubstitutionSubstituent TypeGeneral Effect on Anti-Inflammatory Activity
N1 Small alkyl or benzyl groupsOften maintains or enhances activity. The well-known NSAID Benzydamine features a benzyl group at this position.[14][15]
Bulky aryl groupsCan be tailored to fit into specific sub-pockets of target enzymes, potentially increasing selectivity.
N2 Aryl sulfonyl groupsShifting the aryl sulfonyl moiety from N1 to N2 has been shown to be crucial for potent and selective COX-2 inhibition in some series.[2]
C3 (Dimethylamino)propoxy groupA key feature of Benzydamine, contributing to its local anesthetic and analgesic properties.[14]
Aryl or heteroaryl groupsCan form key hydrogen bonds or hydrophobic interactions with the target enzyme, significantly impacting potency.[1]

Scientist's Note: The regiochemistry of substitution is paramount. For instance, in certain COX-2 inhibitor series, placing a 4-sulfonylaryl moiety at the N-2 position is critical for high activity, while moving it to the C-3 position leads to a decrease in potency.[2]

Mechanism of Action Visualization

The diagram below illustrates the p38 MAP kinase pathway and the inhibitory action of a 5-methyl indazole-based inhibitor.

p38_pathway stress Inflammatory Stimuli (e.g., UV, Cytokines) mkk MKK3/6 stress->mkk Activates p38 p38 MAP Kinase mkk->p38 Phosphorylates tf Transcription Factors (e.g., ATF2, CREB) p38->tf Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) tf->cytokines Upregulates Gene Expression inhibitor 5-Methyl Indazole Inhibitor inhibitor->p38 Inhibits ATP Binding

Caption: Inhibition of the p38 MAP Kinase pathway by a 5-methyl indazole agent.

Conclusion

The 5-methyl indazole scaffold represents a highly versatile and valuable starting point for the synthesis of novel anti-inflammatory agents. Through strategic and regioselective functionalization at the N1/N2 and C3 positions, researchers can develop potent and selective inhibitors of key inflammatory targets like COX-2 and p38 MAP kinase. The protocols and insights provided in this guide offer a solid foundation for the rational design and synthesis of next-generation anti-inflammatory drugs based on this privileged heterocyclic core.

References

  • Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. PMC. [Link]

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. [Link]

  • Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. ResearchGate. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

  • Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. PMC. [Link]

  • Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science Publishers. [Link]

  • Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. PubMed. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC. [Link]

  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. PMC. [Link]

  • Benzydamine. PubChem. [Link]

  • The chemistry of benzydamine. PubMed. [Link]

  • Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. PubMed. [Link]

  • Synthesis and antiinflammatory activity of novel indazolones. Scilit. [Link]

  • Insight into the Structural Determinants of Imidazole Scaffold-Based Derivatives as P38 MAP Kinase Inhibitors by Computational Explorations. Bentham Science Publishers. [Link]

  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. PLOS ONE. [Link]

  • Preparation method of 5-benzyl benzydamine.
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. PMC. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PMC. [Link]

  • Process for the manufacture and recovery of benzydamine.
  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • Preparation and alkylation of nitroindazolylacetonitriles 4 and 5 with alkyl halides. ResearchGate. [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PMC. [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. PubMed. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Regioselectivity in Indazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

Indazole alkylation is a classic problem of ambident nucleophilicity. The indazole ring exists in a tautomeric equilibrium between the 1H-indazole (thermodynamically favored) and 2H-indazole forms.[1][2][3][4][5]

  • The Problem: Simple alkylation with alkyl halides and base often yields a mixture of N1 and N2 isomers (typically ranging from 1:1 to 3:1), requiring tedious chromatographic separation.

  • The Solution: Selectivity is achieved by exploiting the energy difference between the tautomers (Thermodynamic Control) or by utilizing specific reagents that target the kinetically accessible lone pair (Kinetic Control).

This guide provides validated protocols to force regioselectivity toward either the N1 or N2 isomer.

Decision Logic & Workflow

Before starting your experiment, use this logic flow to select the correct protocol.

IndazoleLogic Start Target Regioisomer? N1 N1-Alkyl Indazole (Thermodynamic Product) Start->N1 N2 N2-Alkyl Indazole (Kinetic Product) Start->N2 SubstC3 Is there a bulky group at C3? N1->SubstC3 Electrophile Electrophile Type? N2->Electrophile SubstC7 Is there a substituent at C7? SubstC3->SubstC7 No MethodA Method A: NaH / THF (Standard) SubstC3->MethodA Yes (Favors N1) SubstC7->MethodA No MethodB Method B: Cs2CO3 / DMF (Hot) (For difficult substrates) SubstC7->MethodB Yes (Sterics hinder N1) MethodC Method C: Mitsunobu (PPh3 / DEAD / Alcohol) Electrophile->MethodC Alcohol MethodD Method D: Acid Catalysis (TfOH / Imidate) Electrophile->MethodD Trichloroacetimidate

Caption: Decision tree for selecting the optimal alkylation protocol based on target isomer and substrate constraints.

Technical Troubleshooting & FAQs

Scenario A: Targeting N1-Alkyl Indazoles

Q1: I am getting a 60:40 mixture of N1:N2. How do I improve N1 selectivity? Diagnosis: You are likely operating under conditions that do not fully allow thermodynamic equilibration, or the electrophile is highly reactive (favoring kinetic hits). Solution:

  • Switch to NaH/THF: Sodium hydride in THF is the "Gold Standard" for N1 selectivity.[5] The Na+ cation coordinates with the N2 nitrogen (and potentially C3 substituents), effectively blocking the N2 site and directing the alkylating agent to N1 [1].

  • Increase Temperature: N1 is the thermodynamic product (approx.[4] 4.5 kcal/mol more stable). Heating the reaction (50°C - 90°C) promotes the equilibration of any formed N2 product back to the anion, which eventually funnels to the stable N1 product [2].

Q2: My substrate has an electron-withdrawing group (EWG) at C3. Does this affect selectivity? Answer: Yes. EWGs at C3 generally favor N1 alkylation.[4] However, if you have a substituent at C7 , steric hindrance will strongly disfavor N1 alkylation, often flipping selectivity to N2 regardless of the base used.

Scenario B: Targeting N2-Alkyl Indazoles

Q3: I need the N2 isomer, but I keep getting N1. What should I do? Diagnosis: You are using basic alkylation conditions (NaH, K2CO3) which inherently favor the thermodynamic N1 product. Solution: You must switch to Kinetic Control .

  • Use the Mitsunobu Reaction: This is the most reliable method for N2 selectivity. The steric bulk of the triphenylphosphine-betaine intermediate prevents attack at the more hindered N1 position, directing the alcohol to the N2 position [3].

  • Acid-Catalyzed Alkylation (The Pfizer Method): Use an alkyl trichloroacetimidate with catalytic triflic acid (TfOH). This method protonates the imidate, making it a "hot" electrophile that reacts rapidly with the most accessible lone pair (N2) before equilibration can occur [4].

Q4: Why does the Mitsunobu reaction favor N2? Mechanistic Insight: The reaction proceeds via an SN2 mechanism.[6][7] The steric environment around N1 (due to the benzene ring fusion) is more crowded than N2. The bulky phosphonium intermediate interacts less favorably with N1, making N2 the kinetically faster nucleophile.

Validated Experimental Protocols

Protocol A: High N1-Selectivity (NaH Method)

Best for: Standard substrates, C3-substituted indazoles.[8]

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Note: Evolution of H2 gas will occur. Vent properly.

  • Equilibration: Stir at 0°C for 30 mins, then warm to RT for 15 mins. This ensures complete formation of the indazolyl anion.

  • Alkylation: Cool back to 0°C. Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT. If conversion is slow, heat to 50°C.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

Protocol B: High N2-Selectivity (Acid-Catalyzed Imidate)

Best for: Complex substrates, acid-stable groups, avoiding chromatography.

  • Reagent Prep: Synthesize or purchase the alkyl 2,2,2-trichloroacetimidate of your desired alkyl group.

  • Dissolution: Dissolve 1H-indazole (1.0 equiv) and the alkyl imidate (1.2 equiv) in anhydrous Toluene or Dioxane.

  • Catalysis: Add Triflic Acid (TfOH) (0.1 equiv) dropwise at RT.

    • Warning: TfOH is fuming and corrosive. Handle with care.

  • Reaction: Stir at RT for 2–12 hours. A precipitate (trichloroacetamide byproduct) often forms.

  • Workup: Filter off the precipitate. Wash the filtrate with sat. NaHCO3.

Comparative Data: Solvent & Base Effects[4][5][9]

The following table summarizes the regiomeric ratio (N1:N2) observed under standard conditions for 5-bromoindazole (Model Substrate) [1][5].

EntryBaseSolventTemperatureN1:N2 RatioYieldNotes
1 NaH THF RT >95 : 5 89% Recommended for N1
2K2CO3DMF100°C60 : 4092%Thermodynamic mixture
3Cs2CO3DMF25°C50 : 5085%Poor selectivity
4KOHDMSORT55 : 4580%"Wet" conditions
5 Mitsunobu THF RT <5 : 95 78% Recommended for N2
6 TfOH (cat) Toluene RT 0 : 100 91% Pfizer Method (N2)

Mechanistic Visualization

Understanding the energy landscape is crucial for troubleshooting.

EnergyLandscape Reactants Indazole + Electrophile TS_N2 TS-N2 (Kinetic) Lower Barrier Reactants->TS_N2 Fast (Acid/Mitsunobu) TS_N1 TS-N1 (Thermodynamic) Higher Barrier Reactants->TS_N1 Slow (Base/Heat) Prod_N2 N2-Product (Less Stable) TS_N2->Prod_N2 Prod_N1 N1-Product (More Stable) TS_N1->Prod_N1 Prod_N2->Reactants Reversible (High T)

Caption: Reaction coordinate comparison. N2 alkylation is kinetically faster (lower barrier) but produces a less stable product. N1 alkylation leads to the thermodynamic minimum.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[9] Chem.2021 , 17, 1883–1893. [Link]

  • Regioselective alkylation of a versatile indazole. Beilstein J. Org.[9] Chem.2024 , 20, 1940–1954.[10] [Link]

  • Mitsunobu Reaction: Mechanism and Application. Organic Chemistry Portal.[6] [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Adv.2024 , 14, 6831-6836. [Link]

Sources

Separation of N1 and N2 isomers of 3-Chloro-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation & Characterization of 3-Chloro-5-methyl-1H-indazole Isomers Ticket ID: IND-ISO-003-CL Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Welcome to the Indazole Purification Knowledge Base

You have reached the Tier 3 Technical Support guide for the 3-Chloro-5-methyl-1H-indazole scaffold. This specific intermediate presents a classic but challenging problem in medicinal chemistry: distinguishing and separating the N1-alkylated (1H) and N2-alkylated (2H) regioisomers.[1][2][3]

Because the C3 position is occupied by a Chlorine atom (removing the diagnostic H-3 proton), standard 1H-NMR assignment rules fail, requiring a specialized approach.

Quick Navigation
KB-01: Chromatography Strategy (Separation)

User Issue: "I see two spots on TLC after alkylation. Which is which, and how do I separate them?"

1. The Polarity Rule (Silica Gel)

For 3-Chloro-5-methyl-1H-indazole derivatives, the N1-isomer is typically the thermodynamic product and is less polar than the N2-isomer.

FeatureN1-Isomer (1H-indazole)N2-Isomer (2H-indazole)
TLC (

)
Higher (Elutes First)Lower (Elutes Second)
Polarity Lower (More "benzene-like")Higher (Quinoid-like character)
Solubility High in non-polar solventsOften lower; crystallizes easier
Typical Ratio Major Product (with NaH/Base)Minor Product (increases with steric bulk)

Note: The "N1 moves faster" rule is reliable for >90% of simple alkyl indazoles. However, if your alkyl group contains highly polar moieties (amines, acids), this order can flip due to the tail wagging the dog.

2. Recommended Solvent Systems
  • TLC/Flash: Hexanes:Ethyl Acetate (Start 9:1, Gradient to 7:3).

  • Difficult Separations: Toluene:Acetone (95:5). The aromatic stacking of Toluene often improves resolution between the N1 and N2 isomers compared to Hex/EtOAc.

3. Workflow Visualization

IndazoleSeparation Start Crude Reaction Mixture (3-Cl-5-Me-Indazole Alkylation) TLC TLC Analysis (Hex/EtOAc 4:1) Start->TLC Decision Separation Required? TLC->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash ΔRf > 0.1 Recryst Recrystallization (Acetone/Water) Decision->Recryst ΔRf < 0.1 (Co-elution) Fraction1 Fraction A (High Rf) Likely N1-Isomer Flash->Fraction1 Elutes First Fraction2 Fraction B (Low Rf) Likely N2-Isomer Flash->Fraction2 Elutes Second

Figure 1: Standard purification workflow for Indazole regioisomers. N1 isomers typically elute first on silica gel.

KB-02: Structural Elucidation (The "C3-Chloro" Protocol)

User Issue: "My molecule has a Chlorine at C3, so I have no H-3 proton to use for NOESY. How do I prove I have the N1 isomer?"

This is the most critical technical challenge. Standard guides suggest looking for NOE between the N-Alkyl group and H-3. You cannot do this. You must use the H-7 NOE and HMBC connectivity .

The Diagnostic Logic Table
MethodN1-Alkylated (Target)N2-Alkylated (Impurity)
1H-NOESY Strong NOE between N-CH

and H-7 (Benzene ring).
NO NOE to H-7. (Too far).
HMBC (Long Range) N-CH

correlates to C7a (Bridgehead).
N-CH

correlates to C3 (C-Cl carbon).
13C-NMR (C3 Shift) C3-Cl typically ~133-135 ppm .C3-Cl typically ~120-125 ppm (Upfield).
Step-by-Step Proof Protocol
  • Run NOESY: Irradiate the

    
     protons.
    
    • If you see a response from the aromatic doublet at ~7.3-7.5 ppm (H-7), it is N1 .

    • Why? H-7 is spatially proximal to N1 but distant from N2.

  • Run HMBC: Look for the correlation from the

    
    .[2][4]
    
    • N1 Path: The alkyl protons will "see" the quaternary bridgehead carbon (C7a).

    • N2 Path: The alkyl protons will "see" the quaternary C3-Cl carbon. This is definitive because C3 is directly adjacent to N2.

Decision Tree for Assignment

NMR_Logic Sample Unknown Isomer (3-Cl-5-Me) NOESY 1H-NOESY Experiment (Target: N-CH2) Sample->NOESY H7_Check NOE to H-7 observed? NOESY->H7_Check N1_Conf CONFIRMED: N1-Isomer (Thermodynamic) H7_Check->N1_Conf Yes (Strong) HMBC HMBC Experiment (Verify C3 vs C7a) H7_Check->HMBC No / Ambiguous C3_Corr Correlation to C3-Cl? HMBC->C3_Corr C3_Corr->N1_Conf No (Sees C7a instead) N2_Conf CONFIRMED: N2-Isomer (Kinetic/Minor) C3_Corr->N2_Conf Yes (Strong)

Figure 2: Structural assignment logic for 3-substituted indazoles where H-3 is absent.

KB-03: Controlling Regioselectivity (Synthesis Optimization)

User Issue: "I am getting too much N2 impurity. How do I force the reaction to N1?"

If separation is difficult, you must optimize the reaction to favor the thermodynamic N1 product.

1. The "Thermodynamic Shift" (N1-Selective)
  • Reagent: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF or DMF (Anhydrous).

  • Mechanism: Strong bases deprotonate the indazole completely to form the anion. The anion equilibrates. The N1 position is sterically more accessible and thermodynamically stable in the absence of chelating effects.

  • Protocol:

    • Dissolve 3-Chloro-5-methyl-1H-indazole in dry THF.

    • Add NaH (1.2 eq) at 0°C. Stir 30 mins (Anion formation).

    • Add Electrophile.[1][5] Warm to RT or 60°C.

    • Result: Typically >10:1 N1:N2 ratio.

2. The "Kinetic Trap" (N2-Selective)
  • Reagent: Mitsunobu Conditions (

    
    , DIAD, Alcohol) or weak bases (
    
    
    
    in Acetone).
  • Mechanism: Mitsunobu reactions often favor the N2 position due to the specific mechanism of the betaine intermediate and steric factors during the

    
     attack.
    
  • Protocol:

    • Combine Indazole, Alcohol (R-OH), and

      
       in THF.
      
    • Add DIAD dropwise at 0°C.

    • Result: Can shift ratio to favor N2 (often 1:2 or 1:3).

References
  • Cheung, M., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 2021.[6]

  • BenchChem Technical Guides. "Troubleshooting regioselectivity in indazole synthesis." BenchChem Knowledge Base, 2025.[7]

  • Luo, G., et al. "Regioselective Synthesis of 1H- and 2H-Indazoles." Journal of Organic Chemistry, 2006. (Foundational text on N1 vs N2 polarity and thermodynamics).
  • Meanwell, N. A. "Structure-Activity Relationships of Indazole Derivatives." Journal of Medicinal Chemistry. (Cited for biological relevance of N1 vs N2 isomers).
  • Reich, H. J. "WinPLT NMR Data: Indazoles." University of Wisconsin NMR Database. (Reference for C3 chemical shifts in 3-haloindazoles).

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Interpretation of 3-Chloro-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and comparison for the interpretation of the 1H NMR spectrum of 3-Chloro-5-methyl-1H-indazole . This document is designed for researchers requiring definitive structural characterization and differentiation from regioisomeric impurities.

Executive Summary & Application Context

3-Chloro-5-methyl-1H-indazole is a critical scaffold in the development of kinase inhibitors (e.g., for Mycobacterium tuberculosis Lpd inhibition) and modulators of the central nervous system. Its structural integrity is defined by two key substitutions on the indazole core: a chlorine atom at position 3 and a methyl group at position 5.

The Analytical Challenge: Distinguishing this compound from its isomers—specifically 3-chloro-6-methyl-1H-indazole and the non-chlorinated precursor 5-methyl-1H-indazole —is a frequent bottleneck in synthesis. This guide establishes a self-validating NMR interpretation workflow to unambiguously confirm the structure.

Key Spectral Signatures (Quick Reference)
FeatureChemical Shift (δ, ppm)MultiplicityDiagnostic Value
H-3 ABSENT N/APrimary Confirmation: Absence of the diagnostic H-3 singlet (~8.0 ppm) confirms 3-chlorination.
H-4 7.40 – 7.55 Singlet (s) Regioisomer Check: Differentiates 5-Me (singlet) from 6-Me (doublet).
H-6 7.20 – 7.30 Doublet (dd) Coupled to H-7; confirms substitution pattern.
H-7 7.45 – 7.60 Doublet (d) Coupled to H-6; typically the most deshielded aromatic proton after H-4.
5-CH₃ 2.40 – 2.50 Singlet (s) Confirms methylation; shift is consistent across isomers.
NH 12.8 – 13.2 Broad (br s) Solvent dependent (DMSO-d₆); confirms free base form.

Experimental Protocol & Sample Preparation

To ensure reproducibility and minimize solvent-induced shifts (particularly for the labile NH proton), the following protocol is recommended.

Method A: Standard Characterization (DMSO-d₆)
  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) (99.9% D).

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25 °C).

  • Rationale: DMSO is the preferred solvent for indazoles. It stabilizes the N-H proton via hydrogen bonding, resulting in a sharp, distinct signal ~13 ppm. In CDCl₃, the NH signal is often broad, undetectable, or concentration-dependent due to rapid exchange.

Method B: Solvent Comparison (CDCl₃)
  • Solvent: Chloroform-d (CDCl₃).

  • Observation: The NH proton will shift upfield (typically 10.0–11.5 ppm) and broaden significantly. The aromatic dispersion may change, causing overlap between H-4 and H-7.

Detailed Spectral Analysis & Logic

This section details the assignment logic, proving the structure through exclusion of alternatives.

The "Silent" Position 3 (Chlorination Verification)

In the precursor 5-methyl-1H-indazole , the proton at position 3 (H-3) appears as a sharp singlet at δ 7.95 – 8.05 ppm .

  • Observation: In 3-Chloro-5-methyl-1H-indazole, this region is silent .

The Aromatic Region: Distinguishing Regioisomers

The splitting pattern of the aromatic protons is the definitive method for distinguishing the 5-methyl isomer from the 6-methyl or 4-methyl isomers.

Scenario A: 3-Chloro-5-methyl-1H-indazole (Target)[1][2][3]
  • H-4: Isolated between the C-3 chlorine and C-5 methyl.[1][2][3] It has no ortho neighbors.

    • Pattern:Singlet (s) (or doublet with very small meta-coupling,

      
       Hz).
      
  • H-6 & H-7: Adjacent to each other.

    • Pattern:AB System (Two Doublets) with ortho-coupling (

      
       Hz).
      
Scenario B: 3-Chloro-6-methyl-1H-indazole (Alternative)
  • H-7: Isolated between N-1 and C-6 methyl.

    • Pattern:Singlet (s) .

  • H-4 & H-5: Adjacent to each other.

    • Pattern:AB System (Two Doublets) .

    • Differentiation: The singlet in the 6-methyl isomer corresponds to H-7, which is typically further downfield or distinct from H-4. However, the coupling of H-4 is the key. In the 6-methyl isomer, H-4 is a doublet . In the 5-methyl target, H-4 is a singlet .

Comparative Data Table

The following table contrasts the target compound with its most common "look-alikes."

CompoundH-3 (ppm)H-4 MultiplicityH-7 MultiplicityMethyl Shift (ppm)
3-Chloro-5-methyl-1H-indazole Absent Singlet Doublet ~2.45
5-Methyl-1H-indazole 7.98 (s)SingletDoublet~2.40
3-Chloro-6-methyl-1H-indazole AbsentDoubletSinglet~2.45
3-Chloro-1H-indazole AbsentDoubletDoubletN/A

Structural Logic Visualization (Graphviz)

The following decision tree illustrates the logic flow for confirming the identity of 3-Chloro-5-methyl-1H-indazole from a crude reaction mixture.

NMR_Logic Start Crude Product NMR (Aromatic Region) CheckH3 Is there a singlet at ~8.0 ppm? Start->CheckH3 Precursor Starting Material Present (5-Methyl-1H-indazole) CheckH3->Precursor Yes CheckH4 Check H-4 Splitting (Proton at ~7.4-7.6 ppm) CheckH3->CheckH4 No (3-Cl confirmed) SingletH4 H-4 is a Singlet CheckH4->SingletH4 No Ortho Neighbors DoubletH4 H-4 is a Doublet CheckH4->DoubletH4 Ortho Coupling (J~8Hz) CheckNH Check NH Signal (DMSO-d6) SingletH4->CheckNH ResultIso ISOMER: 3-Chloro-6-methyl-1H-indazole (or 4-methyl) DoubletH4->ResultIso ResultTarget CONFIRMED: 3-Chloro-5-methyl-1H-indazole FinalCheck Broad Singlet ~13.0 ppm? CheckNH->FinalCheck FinalCheck->ResultTarget Yes

Caption: Logical workflow for the spectroscopic validation of 3-Chloro-5-methyl-1H-indazole, distinguishing it from precursors and regioisomers.

Tautomerism Considerations

Indazoles exhibit annular tautomerism (1H vs. 2H).

  • Thermodynamic Preference: The 1H-tautomer is significantly more stable than the 2H-tautomer in solution (DMSO) and the solid state.

  • NMR Evidence:

    • 1H-Indazole: C-3 is typically shielded relative to the 2H form.

    • N-H Shift: The N-H proton at ~13 ppm is characteristic of the 1H form.

    • Exchange: In the presence of trace acid or base, the N-H signal may broaden or disappear due to rapid exchange, but the carbon backbone signals will remain consistent with the 1H tautomer.

References

  • Preparation of 3-chloro-5-methyl-1H-indazole: World Intellectual Property Organization, Patent WO2022150574A1, 2022. (Describes synthesis via chlorination of 5-methylindazole with NCS). Link

  • NMR of Indazole Derivatives: Journal of Organic Chemistry, "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde", 2022. (Provides comparative NMR data for nitro-indazoles and solvent effects). Link

  • Regioisomer Differentiation:BenchChem Technical Guides, "Spectroscopic Guide to Regioisomers of Indazole", 2025. (General methodology for distinguishing methyl-indazole isomers).
  • General Indazole Data: National Center for Biotechnology Information, PubChem Compound Summary for 3-Chloro-1H-indazole (CAS 29110-74-5). Link

Sources

Crystal structure and X-ray diffraction data for 3-Chloro-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 3-Chloro-5-methyl-1H-indazole: A Comparison Guide of X-ray and Electron Diffraction Platforms

The Analytical Challenge in Drug Development

The compound 3-Chloro-5-methyl-1H-indazole is a highly versatile heterocyclic building block, prominently featured in the synthesis of next-generation therapeutics, including covalent KRAS G12C inhibitors like JDQ443[1] and lipoamide dehydrogenase (Lpd) inhibitors.

From a structural biology and solid-state chemistry perspective, substituted indazoles present unique crystallographic challenges. The 3-chloro-1H-indazole core is essentially planar[2], and the addition of a 5-methyl group alters the steric landscape, frequently leading to polymorphism or crystal twinning. This is driven by competing intermolecular forces: the strong N–H···N hydrogen bonding typical of indazoles versus weaker N–H···Cl interactions. For drug development professionals, selecting the correct analytical platform to determine the absolute configuration and phase purity of this intermediate is critical to ensuring downstream synthetic reproducibility.

This guide objectively compares three leading structural elucidation platforms—Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) —using 3-chloro-5-methyl-1H-indazole as the benchmark analyte.

Causality in Platform Selection: SCXRD vs. MicroED vs. PXRD

  • SCXRD (The Gold Standard): Requires crystals larger than 10 µm. We utilize Cu Kα radiation rather than Mo Kα because the longer wavelength of copper maximizes the anomalous dispersion signal of the chlorine atom, allowing for the unambiguous assignment of absolute stereochemistry.

  • MicroED (The Nanocrystal Solution): Indazoles often crash out of solution as fine powders due to rapid nucleation kinetics. MicroED uses a transmission electron microscope (Cryo-EM) to collect diffraction data from crystals as small as 100 nm. Because electrons interact with the electrostatic potential of the molecule (which is much stronger than X-ray interactions with electron density), it bypasses the need for weeks of crystallization optimization.

  • PXRD (The Bulk Validator): Once the ab initio structure is solved via SCXRD or MicroED, PXRD is deployed to analyze the bulk synthetic batch. It confirms that the microcrystalline powder is phase-pure and matches the simulated diffraction pattern of the single crystal, ensuring no hidden polymorphs are present.

Comparative Performance Data

The following table summarizes the operational performance of each platform when analyzing 3-chloro-5-methyl-1H-indazole.

Analytical PlatformOptimal Crystal SizeData Collection TimeResolution LimitPrimary Output for 3-Chloro-5-methyl-1H-indazoleTypical

Value
SCXRD (Cu Kα) > 10 × 10 × 10 µm2 – 12 hours~0.75 ÅAbsolute configuration, precise H-bond network3.0% – 5.0%
MicroED (Cryo-EM) 0.1 – 1.0 µm< 30 minutes~0.85 ÅAb initio electrostatic potential map10.0% – 15.0%
PXRD (Powder) Bulk (Microcrystalline)10 – 60 minutes~1.50 ÅPhase purity, polymorph identificationN/A (Rietveld

~5%)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is cleared.

Protocol A: Vapor Diffusion Crystallization for SCXRD

The causality behind this method is to use a slow thermodynamic gradient to favor the nucleation of a single, large crystal rather than a kinetic crash.

  • Dissolution: Dissolve 10 mg of synthesized 3-chloro-5-methyl-1H-indazole in 0.5 mL of ethyl acetate in a 2 mL inner vial. Causality: Ethyl acetate acts as a strong hydrogen-bond acceptor, fully disrupting the indazole N–H···N dimers and solubilizing the planar core.

  • Diffusion Setup: Place the open 2 mL vial inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent). Cap the outer vial tightly.

  • Incubation: Store the setup undisturbed at 20 °C for 48–72 hours. The slow vapor-phase transfer of hexane into the ethyl acetate gradually lowers the dielectric constant of the solution, prompting controlled crystallization.

  • Validation Checkpoint: Examine the harvested crystals under a cross-polarized optical microscope. Self-Validation: If the crystal exhibits sharp, uniform extinction (flashes of color) when rotated, it is a single birefringent crystal suitable for SCXRD. If it remains dark or shows mosaic patterns, it is twinned; abort and pivot to MicroED.

Protocol B: SCXRD Data Collection and Refinement
  • Mounting: Coat the validated single crystal in paratone oil and mount it on a MiTeGen polyimide loop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer equipped with a 100 K nitrogen cold stream. Causality: Flash-cooling freezes the methyl group's rotational disorder and minimizes thermal atomic displacement, yielding sharper diffraction spots[3].

  • Screening: Expose the crystal to a microfocus Cu Kα source (λ = 1.54184 Å) for 50 frames.

  • Validation Checkpoint: Calculate the internal agreement factor (

    
    ) of the initial frames. Self-Validation:  If 
    
    
    
    , the unit cell is correctly indexed and the crystal is not twinned. Proceed with the full 12-hour data collection sphere.
  • Refinement: Solve the structure using direct methods (SHELXT) and refine using least-squares minimization (SHELXL). Ensure the Flack parameter is near 0 to confirm the absolute position of the C3-chlorine atom.

Structural Workflow Visualization

G A 3-Chloro-5-methyl-1H-indazole Synthesis Batch B Assess Crystal Size (Polarized Light Microscopy) A->B C > 10 µm Single Crystals B->C Slow Growth D < 1 µm Nanocrystals B->D Rapid Crash E Bulk Microcrystalline Powder B->E Bulk Batch F SCXRD Platform (Absolute Structure) C->F G MicroED Platform (Ab Initio Phasing) D->G H PXRD Platform (Phase Validation) E->H F->H Generate Reference G->H Generate Reference

Workflow for selecting the optimal diffraction platform based on indazole crystal size.

References

  • Lorthiois, E., et al. "JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 2022.[Link]

  • Abbassi, M., et al. "Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide." Acta Crystallographica Section E: Structure Reports Online, 2014.[Link]

  • Liu, Y., et al. "Electrochemical α-C(sp3)–H/N–H Cross-Coupling of Isochromans and Azoles." Molecules, 2024.[Link]

Sources

Comparing biological activity of 3-chloro vs 3-bromo indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Comparative Biological Activity & Synthetic Utility of 3-Chloro vs. 3-Bromo Indazoles

Executive Summary: The Halogen Decision Matrix

For medicinal chemists targeting kinase selectivity or GPCR affinity, the choice between a 3-chloro and 3-bromo indazole is rarely arbitrary. It is a strategic decision balancing sigma-hole magnitude (affinity) against metabolic liability (clearance).

  • Select 3-Bromo Indazole when: Maximizing potency via halogen bonding (XB) is critical, or when the halogen serves as a transient handle for downstream cross-coupling (e.g., Suzuki-Miyaura).

  • Select 3-Chloro Indazole when: Metabolic stability is the priority (blocking C3 oxidation), or when the binding pocket is sterically constrained (< 1.8 Å tolerance).

Part 1: Physicochemical & Mechanistic Divergence

The biological divergence of these two scaffolds stems from their electronic anisotropy. Unlike fluorine, which is universally electron-rich, chlorine and bromine exhibit a "sigma-hole"—a region of positive electrostatic potential opposite the C-X bond.

Table 1: Physicochemical Properties Relevant to Binding

Property3-Chloro Indazole3-Bromo IndazoleBiological Implication
Van der Waals Radius 1.75 Å1.85 ÅBr requires larger hydrophobic pockets (e.g., Gatekeeper residues).
C-X Bond Length ~1.77 Å~1.89 ÅBr projects deeper into the binding site, reducing water occupancy.

-Hole Magnitude (

)
ModerateHighBr forms stronger halogen bonds with backbone carbonyls.
Halogen Bond Energy ~5.4 - 7.5 kJ/mol~9.0 - 12.1 kJ/molBr provides a

gain of ~2-4 kJ/mol over Cl in optimal geometries.
Lipophilicity (

)
+0.71 (vs H)+0.86 (vs H)Br increases permeability but also non-specific protein binding.
Mechanistic Insight: The Sigma-Hole Interaction

In kinase inhibitors, the 3-position of the indazole often orients toward the hinge region. A 3-bromo substituent can engage the backbone carbonyl of residues (e.g., Glycine, Phenylalanine) via a halogen bond. This interaction is highly directional (


 angle) and entropy-driven by the displacement of "unhappy" water molecules from the hydrophobic pocket.

HalogenBonding cluster_protein Protein Backbone (Acceptor) cluster_ligand Indazole Ligand (Donor) Backbone_CO Carbonyl Oxygen (Lewis Base) WaterDisp Water Displacement (Entropy Gain) Backbone_CO->WaterDisp Replaces Indazole_C3 Indazole C3-X (Cl or Br) Indazole_C3->Backbone_CO Halogen Bond (XB) Directional Interaction SigmaHole Sigma Hole (+) (Br > Cl) SigmaHole->Indazole_C3

Figure 1: Mechanism of Halogen Bonding (XB). The electropositive sigma-hole on the halogen (Donor) interacts with the electronegative carbonyl oxygen (Acceptor), driven by both enthalpy (electrostatics) and entropy (water displacement).

Part 2: Biological Activity & SAR Trends

The choice of halogen dictates the pharmacological profile. Below is a synthesis of SAR trends observed in kinase (e.g., VEGFR-2, CDK) and protease (e.g., Cathepsin L) inhibitor campaigns.

Table 2: Comparative Biological Performance

Parameter3-Chloro Indazole Performance3-Bromo Indazole Performance
Potency (IC50) Moderate. Often 2-5x less potent than Br analogs if the pocket allows size.High. Frequently single-digit nM due to enhanced XB and hydrophobic filling.
Selectivity High. useful for discriminating between homologous kinases with small gatekeeper residues.Variable. Can lose selectivity if the target pocket is large and promiscuous.
Metabolic Stability Superior. Stronger C-Cl bond (BDE ~80 kcal/mol) resists oxidative insertion.Inferior. C-Br bond (BDE ~68 kcal/mol) is a liability for oxidative metabolism.
Residence Time Short/Medium. Faster

rates.
Long. Slower

due to stronger specific interactions (XB).
Case Study: Cathepsin L Inhibitors

In a direct matched-molecular pair study targeting human Cathepsin L, replacing a hydrogen with chlorine at the aryl-binding site improved affinity, but bromine substitution resulted in a further 10-fold increase in potency .

  • Mechanism: The iodine and bromine atoms formed a distinct halogen bond with the carbonyl oxygen of Gly61.[1]

  • Data Point:

    
     improved in the order 
    
    
    
    , perfectly correlating with sigma-hole magnitude.
Metabolic Stability: The "Blocking" Strategy

While bromine offers potency, it is metabolically fragile. 3-Chloro indazoles are often employed to "block" the metabolically labile C3 position without introducing the steric bulk or reactivity of a bromine.

  • Protocol: If a lead compound with a C3-H is rapidly metabolized (

    
     min), introducing a C3-Cl can extend 
    
    
    
    significantly (e.g., >60 min) by preventing oxidation, whereas C3-Br might introduce a new metabolic soft spot.

Part 3: Synthetic Protocols & Workflows

For the application scientist, the synthesis is as critical as the activity. 3-Bromo indazoles are versatile intermediates; 3-Chloro indazoles are often end-stage targets.

Protocol A: Regioselective C3-Bromination (Modern Standard)

Avoids the hazardous elemental bromine/acetic acid method.

  • Reagents: 1H-Indazole (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Stir at RT for 1-2 hours.

  • Work-up: Pour into water. The 3-bromo product precipitates. Filter and wash with water.

  • Yield: Typically >90%.

  • Note: If N1 is unprotected, regioselectivity is naturally C3 due to the pyrazole character.

Protocol B: Regioselective C3-Chlorination

Chlorination is slower and requires more activation.

  • Reagents: 1H-Indazole (1.0 eq), N-Chlorosuccinimide (NCS, 1.2 eq).

  • Solvent: Acetonitrile/DMF (1:1).

  • Conditions: Heat to 60-80°C for 4-6 hours.

  • Work-up: Dilute with EtOAc, wash with brine. Recrystallization from EtOH often required.

  • Yield: 75-85%.

SynthesisWorkflow cluster_Br Pathway A: Bromination cluster_Cl Pathway B: Chlorination Start 1H-Indazole Scaffold NBS NBS, ACN, RT Start->NBS NCS NCS, DMF, 80°C Start->NCS Br_Product 3-Bromoindazole (High Yield) NBS->Br_Product Suzuki Pd-Catalyzed Coupling (Suzuki/Heck) Br_Product->Suzuki C-Br is Reactive Handle Complex_Drug Complex 3-Aryl Indazole (e.g., Axitinib Analog) Suzuki->Complex_Drug Cl_Product 3-Chloroindazole (Stable End-Product) NCS->Cl_Product Metabolism Metabolic Stability Test (Microsomes) Cl_Product->Metabolism C-Cl Blocks Oxidation

Figure 2: Synthetic Decision Tree. Pathway A utilizes Bromine as a reactive intermediate for library generation. Pathway B utilizes Chlorine as a final modification to enhance metabolic stability.

References

  • Comparison of Halogen Bonding in Protein-Ligand Complexes Wilcken, R., et al. (2013). "Halogen-enriched fragment libraries as leads for drug rescue." Source: Journal of Medicinal Chemistry [Link]

  • Synthesis and Biological Evaluation of Axitinib Analogs Sun, J., et al. (2018).[2] "Design, Synthesis, and Biological Evaluation of Axitinib Derivatives." Source: PMC / NIH [Link]

  • Metabolic Stability of Halogenated Scaffolds Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." (Comparative data on Cl/Br stability) Source: Journal of Medicinal Chemistry [Link][3]

  • Mechanochemical Synthesis of 3-Bromoindazoles Xu, S., et al. (2018).[4] "Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles." Source: Beilstein Journal of Organic Chemistry [Link]

  • Halogen Bonding in Drug Discovery: A Structural Perspective Scholfield, M. R., et al. (2013). "Protein-Ligand Binding: The Halogen Bond." Source: Protein Science [Link]

Sources

The Strategic Bioisosteric Leap: Replacing Indole with 3-Chloro-5-methyl-1H-indazole in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of modern drug discovery, the indole scaffold stands as a "privileged" structure, a recurring motif in numerous natural products and blockbuster pharmaceuticals.[1][2] Its unique aromatic and hydrogen-bonding characteristics make it a frequent player in crucial drug-receptor interactions.[1][3] However, the very properties that make indole so effective can also present challenges, including metabolic instability and potential off-target effects. This guide provides an in-depth, data-driven comparison of the bioisosteric replacement of the venerable indole scaffold with a strategically modified alternative: 3-chloro-5-methyl-1H-indazole.

This substitution is not a mere molecular mimicry but a calculated maneuver to enhance pharmacological properties. The introduction of a nitrogen atom into the five-membered ring to form indazole, along with the deliberate placement of a chloro and a methyl group, can profoundly influence a molecule's physicochemical profile, target engagement, and overall druglikeness.[4][5]

Physicochemical Properties: A Tale of Two Scaffolds

The decision to replace an indole with a substituted indazole is rooted in the fundamental physicochemical differences between the two. While both are bicyclic aromatic systems, the additional nitrogen atom in the indazole ring introduces a new hydrogen bond acceptor, a feature absent in indole.[4] This can lead to novel or enhanced interactions with protein targets.[4]

The substituents on the indazole ring further refine its properties. The electron-withdrawing nature of the chlorine atom at the 3-position can modulate the pKa of the N-H proton and influence the overall electronic distribution of the ring system. The methyl group at the 5-position, being electron-donating, can impact lipophilicity and potentially provide beneficial steric interactions within a binding pocket.

PropertyIndole3-Chloro-5-methyl-1H-indazoleRationale for Change
Molecular Weight ( g/mol ) 117.15166.60Increased, which may impact ligand efficiency.
LogP (calculated) ~2.1~3.0 (estimated)Increased lipophilicity can affect solubility, permeability, and plasma protein binding.
Hydrogen Bond Donor Yes (N-H)Yes (N-H)Maintained.
Hydrogen Bond Acceptor NoYes (N2)Introduction of an additional interaction point.[4]
pKa (N-H) ~17Expected to be lower than indole due to the electron-withdrawing chlorine.Modulates acidity and potential for ionization at physiological pH.

The Indazole Advantage: Case Studies in Kinase Inhibition

The utility of the indole-to-indazole switch is particularly evident in the development of protein kinase inhibitors. The indazole scaffold has proven to be an exceptional "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region.[5][6]

A notable example is the development of certain multi-targeted tyrosine kinase inhibitors. While indole-based compounds have shown efficacy, their indazole bioisosteres have, in some cases, demonstrated improved potency and selectivity.[7] For instance, the indazole-based drug Axitinib is a potent VEGFR inhibitor, highlighting the success of this scaffold in targeting kinase-driven cancers.[5] The strategic placement of substituents on the indazole ring can further optimize these interactions and exploit specific sub-pockets within the ATP-binding site.[8]

Experimental Workflows: A Comparative Synthesis

The synthetic accessibility of a scaffold is a critical consideration in drug development. Both indole and 3-chloro-5-methyl-1H-indazole can be synthesized through various established routes.

General Synthesis of Indole Derivatives

The Fischer indole synthesis remains a classic and versatile method for constructing the indole core.

G A Aryl Hydrazine D Hydrazone Intermediate A->D B Aldehyde or Ketone B->D C Acid Catalyst (e.g., H2SO4) E [3,3]-Sigmatropic Rearrangement C->E Heat D->E F Indole Product E->F

Fischer Indole Synthesis Workflow

Protocol:

  • React an aryl hydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the corresponding hydrazone.

  • Heat the hydrazone intermediate to induce a[1][1]-sigmatropic rearrangement (the Fischer rearrangement).

  • Tautomerization and loss of ammonia yield the final indole product.

Synthesis of 3-Chloro-5-methyl-1H-indazole

The synthesis of this substituted indazole often begins with a substituted o-toluidine.

G A 4-Methyl-2-nitroaniline B Diazotization (NaNO2, HCl) A->B C Reduction (e.g., SnCl2) B->C D 5-Methyl-1H-indazole C->D E Chlorination (e.g., SOCl2 or POCl3) D->E F 3-Chloro-5-methyl-1H-indazole E->F

Synthesis of 3-Chloro-5-methyl-1H-indazole

Protocol:

  • Start with 4-methyl-2-nitroaniline.

  • Perform a diazotization reaction using sodium nitrite and a strong acid.

  • Subsequent reduction of the nitro group and cyclization yields 5-methyl-1H-indazole.[9]

  • Chlorination at the 3-position can be achieved using reagents such as thionyl chloride or phosphorus oxychloride to afford the final product.

Biological Activity and Pharmacokinetic Profile: A Comparative Analysis

The true test of a bioisosteric replacement lies in its impact on biological activity and pharmacokinetic (ADME) properties.

ParameterIndole-based Precursor3-Chloro-5-methyl-1H-indazole AnalogObserved Outcome & Rationale
Target Potency (e.g., IC50) VariesOften improvedThe additional hydrogen bond acceptor and tailored electronics of the substituted indazole can lead to a more favorable binding orientation and increased affinity.[4]
Metabolic Stability Prone to oxidation by Cytochrome P450 enzymesGenerally more stableThe indazole ring is often less susceptible to oxidative metabolism compared to indole.[4]
Aqueous Solubility Moderate to lowCan be modulated by substituentsThe overall lipophilicity of the molecule will dictate its solubility.
Plasma Protein Binding VariableTypically highIncreased lipophilicity often leads to higher plasma protein binding.[10]
Oral Bioavailability Can be limited by first-pass metabolismPotentially improvedEnhanced metabolic stability can lead to greater systemic exposure after oral administration.[4]

In a hypothetical scenario where an indole-containing kinase inhibitor exhibits potent in vitro activity but suffers from poor metabolic stability, the switch to a 3-chloro-5-methyl-1H-indazole analog could be a viable strategy. The indazole core would be expected to be more resistant to oxidative metabolism, while the chloro and methyl groups could be fine-tuned to optimize potency and selectivity.

Conclusion: A Strategic Tool in the Medicinal Chemist's Arsenal

The bioisosteric replacement of indole with 3-chloro-5-methyl-1H-indazole is a powerful strategy in modern drug design. It is not a universal solution but rather a nuanced approach that requires careful consideration of the target protein and the desired pharmacological profile. The introduction of an additional hydrogen bond acceptor, coupled with the electronic and steric effects of the chloro and methyl substituents, provides a versatile platform for optimizing lead compounds. By understanding the fundamental physicochemical and biological differences between these two scaffolds, researchers can make informed decisions to accelerate the development of safer and more effective medicines.

References

  • Purkh, A. Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. IntechOpen.
  • MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI.
  • Gaur, R., et al. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry.
  • A.D, A., et al. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed.
  • PharmaBlock. Indazoles in Drug Discovery. PharmaBlock.
  • Kumar, V., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Fludzinski, P., et al. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry.
  • BenchChem. Literature review on the discovery of indazole-containing compounds. BenchChem.
  • Mubassir, N., et al. Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B.
  • Wang, X., et al. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation.
  • PrepChem. Synthesis of 3-cyanomethyl-5-chloro-1H-indazole. PrepChem.com.
  • Wang, X., et al.
  • Fludzinski, P., et al. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor.
  • Da-Le, G., et al. The Azaindole Framework in the Design of Kinase Inhibitors.
  • Wagstaff, K.M., et al. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed.
  • Schmidt, A.
  • PubChem. 3-Chloro-1H-indazole. PubChem.
  • Ali, S., et al. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia.
  • Kumar, A., et al. Indole and indoline scaffolds in drug discovery.
  • El-Attar, M., et al. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.
  • Nordmann. 3-Chloro-1H-indazole (29110-74-5)
  • ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Kumar, V., et al.
  • ResearchGate. Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11.
  • Molecules. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • ChemSynthesis. 5-chloro-3-(chloromethyl)-1H-indazole. ChemSynthesis.
  • Swamy, G.N., et al.
  • MDPI.
  • Sigma-Aldrich. 3-Chloroindazole 97 29110-74-5. Sigma-Aldrich.
  • BenchChem. The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Venkataramana, C.H.S., et al. In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science.
  • Automated Topology Builder. 3-Chloro-1H-indazole.

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Safety Operating Guide

Personal protective equipment for handling 3-Chloro-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Logic

3-Chloro-5-methyl-1H-indazole is a halogenated nitrogen heterocycle frequently used as a scaffold in kinase inhibitor development.[1] While commercial Safety Data Sheets (SDS) typically classify it under "Warning" (GHS07) for irritation and acute oral toxicity, its role as a drug intermediate demands a higher tier of caution than standard reagents.[1]

The Scientific "Why":

  • Dust Potential: As a crystalline solid, the primary vector of exposure is inhalation of micro-particulates during weighing and transfer. The H335 (Respiratory Irritation) classification confirms this risk.[1]

  • Halogenated Moiety: The chlorine atom at position 3 increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated indazoles.

  • Unknown Chronic Toxicity: In drug discovery, intermediates often lack long-term toxicology data (carcinogenicity/mutagenicity).[1] We therefore apply the Precautionary Principle , treating it as a Potent Compound of Unknown Toxicity (PCUT) during solid handling.[1]

Risk Assessment & PPE Matrix

The following specifications are non-negotiable for personnel handling >10 mg of substance.

PPE Decision Logic (Visualization)[1]

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Risk_Dust Risk: Inhalation (H335) Solid->Risk_Dust Risk_Splash Risk: Skin/Eye Absorb Solution->Risk_Splash PPE_Solid REQ: Fume Hood + N95/P100 Backup + Double Nitrile Risk_Dust->PPE_Solid PPE_Liquid REQ: Splash Goggles + Chem-Resist Apron + Single Nitrile Risk_Splash->PPE_Liquid

Figure 1: PPE selection logic based on physical state and primary exposure vectors.[1]

Detailed PPE Specifications
Body ZoneStandard / RatingMaterial SpecificationScientific Rationale
Hand EN 374 / ASTM F739Nitrile (Double Gloving) Inner: 0.11mmOuter: 0.14mmIndazoles are organic-soluble.[1] Double gloving creates a breakthrough buffer. Colored outer gloves allow visual detection of tears.
Respiratory NIOSH N95 or P100Particulate Respirator (If outside Fume Hood)H335 Hazard.[1] Solids generate invisible micro-dust during weighing. Fume hood is primary; respirator is secondary redundancy.
Eye ANSI Z87.1+Chemical Goggles (Not Safety Glasses)Powder can bypass side-shields of standard safety glasses.[1] Goggles provide a seal against airborne particulates.
Body ISO 13982 (Type 5)Lab Coat (High-Neck) + Tyvek SleevesPrevents accumulation of dust on street clothes.[1] Tyvek sleeves cover the wrist gap between glove and coat.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)[1]
  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Mitigation: Use an anti-static gun or bar before weighing. Charged indazole powders "fly," contaminating the balance and user.[1]

  • Technique:

    • Place tared vial inside the hood.

    • Transfer solid using a disposable spatula (do not reuse).

    • Wipe the exterior of the vial with a damp Kimwipe (solvent: Ethanol) before removing it from the hood to capture settled dust.

B. Reaction Setup
  • Solvent Choice: When solubilizing, add solvent slowly down the side of the vessel to suppress dust plumes.

  • Temperature: If heating is required, ensure the system is closed (condenser/septum) to prevent volatilization of the chlorinated intermediate.

Emergency Response & Spills

Spill Response Workflow

Spill_Response Assess 1. Assess Volume (<10g vs >10g) PPE_Up 2. Don PPE (Goggles, Double Gloves) Assess->PPE_Up Contain 3. Contain (Cover with wet pad) PPE_Up->Contain Clean 4. Clean (Scoop -> Wipe -> Wash) Contain->Clean Dispose 5. Dispose (Halogenated Waste) Clean->Dispose

Figure 2: Immediate tactical response for solid spills.

Specific First Aid:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only).[1]

  • Eye Contact: Rinse for 15 minutes .[2][3][4] Indazoles can be stubborn irritants; do not stop rinsing early.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6] Do not use alcohol for skin cleanup; it acts as a vehicle, driving the chemical deeper into the dermis.

Disposal Logistics (Compliance)

Because this molecule contains a Chlorine atom, it cannot be treated as general organic waste.[1] It must be segregated to prevent the formation of dioxins during downstream incineration.

Waste StreamLabeling RequirementContainer Type
Solid Waste "Hazardous Waste: Solid, Toxic, Halogenated"Wide-mouth HDPE Jar
Liquid Waste "Halogenated Organic Solvents"Safety Can / Glass Carboy
Contaminated Sharps "Sharps - Chemically Contaminated"Red Rigid Sharps Bin

Destruction Method: Do not attempt chemical neutralization in the lab. The indazole ring is stable. Send for high-temperature incineration via a licensed hazardous waste contractor.

References

  • PubChem. (2025).[1] 3-Chloro-1H-indazole Compound Summary (CID 95894).[1] National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (1910.134).[Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-Chloro-1H-indazole.[1][Link][1]

Sources

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